Roflumilast-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDBXUUTURYVHR-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Roflumilast-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Roflumilast-d4 when used as an internal standard in the bioanalysis of Roflumilast. The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative mass spectrometry, ensuring the accuracy and precision required for pharmacokinetic and metabolic studies in drug development. This document provides a detailed overview of the underlying principles, experimental protocols, and data presentation pertinent to the use of this compound.
Introduction: The Need for a Reliable Internal Standard
Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] Accurate quantification of Roflumilast and its primary active metabolite, Roflumilast N-oxide, in biological matrices is crucial for pharmacokinetic assessments. Bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for this purpose due to their high sensitivity and selectivity.[3][4]
However, the analytical process is susceptible to various sources of error, including variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response drift. To mitigate these variabilities, an internal standard (IS) is employed. An ideal internal standard should mimic the analyte's behavior throughout the analytical process as closely as possible. Stable isotope-labeled (SIL) compounds, such as this compound, are considered the most suitable internal standards for LC-MS/MS bioanalysis.[3]
Mechanism of Action of this compound as an Internal Standard
The fundamental principle behind using this compound as an internal standard lies in its physicochemical similarity to the unlabeled analyte, Roflumilast. This compound is chemically identical to Roflumilast, with the exception that four hydrogen atoms on the cyclopropyl methoxy group have been replaced with deuterium atoms. This substitution results in a molecule that is 4 Daltons heavier than Roflumilast.
This subtle mass difference is key to its function. During analysis, this compound is added at a known, constant concentration to all samples, including calibration standards and quality control samples, at the earliest stage of sample preparation. Because of its near-identical chemical and physical properties, this compound experiences the same extent of degradation, extraction loss, and ionization variability as the analyte, Roflumilast.
The mass spectrometer, however, can readily distinguish between the analyte and the internal standard based on their different mass-to-charge ratios (m/z). By calculating the ratio of the analyte's peak area to the internal standard's peak area, any variations introduced during the analytical workflow are effectively normalized. This ratio is then used to construct the calibration curve and determine the concentration of Roflumilast in unknown samples with high accuracy and precision.
A similar principle applies to the analysis of Roflumilast's active metabolite, Roflumilast N-oxide, where this compound N-oxide serves as the corresponding internal standard.
Physicochemical Properties: Roflumilast and this compound
The suitability of this compound as an internal standard is rooted in its physicochemical properties being nearly identical to those of Roflumilast.
| Property | Roflumilast | This compound | Reference |
| Molecular Formula | C₁₇H₁₄Cl₂F₂N₂O₃ | C₁₇H₁₀D₄Cl₂F₂N₂O₃ | |
| Molecular Weight | 403.21 g/mol | 407.2 g/mol | |
| Chemical Structure | 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | 3-((cyclopropyl-2,2,3,3-d4)methoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | |
| Solubility | Practically insoluble in water, soluble in DMSO and ethanol. | Soluble in DMF, DMSO, and Ethanol. | |
| pKa | 8.74 | Not explicitly stated, but expected to be virtually identical to Roflumilast. | [5] |
Experimental Protocol: Quantification of Roflumilast in Plasma
The following is a representative LC-MS/MS protocol for the simultaneous determination of Roflumilast and Roflumilast N-oxide in plasma, synthesized from published methods.[3][4][6]
Materials and Reagents
-
Roflumilast and Roflumilast N-oxide reference standards
-
This compound and this compound N-oxide internal standards
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (analytical grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Roflumilast, Roflumilast N-oxide, this compound, and this compound N-oxide in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a solution containing a fixed concentration of this compound and this compound N-oxide (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma (calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 16,500 x g for 10 minutes.
-
Transfer 250 µL of the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 30% B, increase to 90% B over 2 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Roflumilast: m/z 403.1 → 187.0This compound: m/z 407.1 → 187.0Roflumilast N-oxide: m/z 419.1 → 203.0This compound N-oxide: m/z 423.1 → 203.0 |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Quantitative Data Summary
The following tables summarize the typical validation parameters for a bioanalytical method for Roflumilast using this compound as an internal standard. The data is compiled from various sources, and as such, specific experimental conditions may vary.[3][4]
Calibration Curve
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Roflumilast | 0.02 - 10 | Linear, 1/x² weighting | > 0.99 |
| Roflumilast N-oxide | 0.04 - 50 | Linear, 1/x² weighting | > 0.99 |
Accuracy and Precision
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Roflumilast | LLOQ | 0.02 | < 15 | 85-115 | < 15 | 85-115 |
| LQC | 0.06 | < 15 | 85-115 | < 15 | 85-115 | |
| MQC | 0.8 | < 15 | 85-115 | < 15 | 85-115 | |
| HQC | 8 | < 15 | 85-115 | < 15 | 85-115 | |
| Roflumilast N-oxide | LLOQ | 0.04 | < 15 | 85-115 | < 15 | 85-115 |
| LQC | 0.12 | < 15 | 85-115 | < 15 | 85-115 | |
| MQC | 4 | < 15 | 85-115 | < 15 | 85-115 | |
| HQC | 40 | < 15 | 85-115 | < 15 | 85-115 |
Note: Specific observed concentrations and standard deviations are often not fully reported in published literature, but the acceptance criteria of <15% for CV and 85-115% for accuracy are consistently met.
Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) |
| Roflumilast | LQC | > 85 | 90-110 |
| HQC | > 85 | 90-110 | |
| Roflumilast N-oxide | LQC | > 85 | 90-110 |
| HQC | > 85 | 90-110 |
Note: Detailed recovery and matrix effect data are often summarized in publications. The presented values represent typical findings, indicating high and consistent recovery with minimal matrix effects when using a deuterated internal standard.
Visualizations
Roflumilast Signaling Pathway
Caption: Roflumilast inhibits PDE4, increasing cAMP levels and promoting an anti-inflammatory response.
Bioanalytical Experimental Workflow
Caption: Workflow for the quantification of Roflumilast in plasma using this compound.
Analyte and Internal Standard Relationship
Caption: this compound co-experiences and corrects for analytical variability affecting Roflumilast.
Conclusion
This compound serves as an exemplary internal standard for the bioanalysis of Roflumilast. Its mechanism of action is predicated on its near-identical physicochemical properties to the unlabeled analyte, which allows it to track and correct for variations throughout the analytical workflow. The use of this compound in conjunction with LC-MS/MS enables the development of highly accurate, precise, and robust methods for quantifying Roflumilast and its active metabolite in complex biological matrices. This technical guide has provided a comprehensive overview of the principles, a detailed experimental protocol, and a summary of the expected quantitative performance, underscoring the critical role of stable isotope-labeled internal standards in modern drug development.
References
- 1. Simultaneous quantitation of IC87114, roflumilast and its active metabolite roflumilast N-oxide in plasma by LC-MS/MS: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bezmialemscience.org [bezmialemscience.org]
- 6. Simultaneous quantification and pharmacokinetic evaluation of roflumilast and its N-oxide in cynomolgus monkey plasma by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of Roflumilast-d4 in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Roflumilast-d4 in mass spectrometry-based exploratory studies. Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor, is a key therapeutic agent in the management of severe chronic obstructive pulmonary disease (COPD). Its deuterated analog, this compound, serves as an invaluable internal standard for the accurate quantification of Roflumilast and its primary active metabolite, Roflumilast N-oxide, in various biological matrices. This guide details the experimental protocols, presents quantitative data in a structured format, and visualizes the underlying signaling pathways and analytical workflows.
Introduction to Roflumilast and the Role of this compound
Roflumilast exerts its therapeutic effect by inhibiting PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). This inhibition leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses implicated in the pathophysiology of COPD.[1][2] Accurate measurement of Roflumilast and its pharmacologically active N-oxide metabolite is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response, ensuring high accuracy and precision.[3]
Experimental Protocols
The quantification of Roflumilast and Roflumilast N-oxide using this compound as an internal standard typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Below are detailed protocols derived from various validated methods.
Sample Preparation
The choice of sample preparation method depends on the complexity of the biological matrix and the desired level of sensitivity. Two common techniques are protein precipitation and solid-phase extraction.
Protocol 2.1.1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of a precipitation solution (e.g., methanol:acetonitrile 50:50, v/v) containing the internal standard, this compound.[2]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2.1.2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract, reducing matrix effects and potentially improving sensitivity.[3][4]
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by equilibration with water.
-
Load the plasma sample, pre-treated with an acidic solution to adjust the pH, onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elute the analytes and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is essential to resolve the analytes from endogenous matrix components.
Typical LC Parameters:
| Parameter | Description |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 2 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is commonly used for quantification.
Workflow for LC-MS/MS Analysis:
Caption: General workflow for the quantification of Roflumilast using LC-MS/MS.
Quantitative Data
The following tables summarize key quantitative parameters for the analysis of Roflumilast and its metabolites using this compound as an internal standard, compiled from various studies.
Mass Spectrometry Transitions (MRM)
The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the MRM assay.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Roflumilast | 403.1 | 187.0 | [5] |
| 403.1 | 241.1 | [6] | |
| Roflumilast N-oxide | 419.1 | 187.0 | [5] |
| 419.1 | 241.1 | [6] | |
| This compound (IS) | 407.1 | 245.1 | [6] |
Method Performance Characteristics
This table presents a summary of the linearity and lower limits of quantification (LLOQ) reported in different studies.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Matrix | Reference |
| Roflumilast | 0.02 - 10 | 0.02 | Human Plasma | [3][4] |
| Roflumilast N-oxide | 0.04 - 50 | 0.04 | Human Plasma | [3][4] |
| Roflumilast | 0.1 - 60 | 0.1 | Rat Plasma | [5] |
| Roflumilast N-oxide | 0.1 - 60 | 0.1 | Rat Plasma | [5] |
| Roflumilast | 0.5 - 500 | 0.5 | Guinea Pig Plasma | [6] |
| Roflumilast N-oxide | 0.5 - 500 | 0.5 | Guinea Pig Plasma | [6] |
Signaling Pathway of Roflumilast
Roflumilast's mechanism of action involves the targeted inhibition of PDE4, leading to a cascade of anti-inflammatory effects. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of Roflumilast via PDE4 inhibition.
By inhibiting PDE4, Roflumilast prevents the breakdown of cAMP.[7][8] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB).[9] Activated CREB modulates the transcription of genes involved in the inflammatory response, ultimately leading to a reduction in the production of pro-inflammatory mediators and an increase in anti-inflammatory mediators.[10]
Conclusion
This compound is an essential tool for the accurate and precise quantification of Roflumilast and its active N-oxide metabolite in exploratory and clinical studies. The LC-MS/MS methods, employing either protein precipitation or solid-phase extraction for sample preparation, provide the necessary sensitivity and selectivity for pharmacokinetic and pharmacodynamic assessments. Understanding the underlying signaling pathway of Roflumilast is crucial for interpreting these quantitative data in the context of its therapeutic effects. This guide provides researchers, scientists, and drug development professionals with a solid foundation for designing and implementing robust analytical methods for the study of Roflumilast.
References
- 1. Development and Validation of a Systematized Liquid Chromatographic Method for Estimation of Roflumilast in Tablets and in Presence of its Degradation Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 2. Simultaneous quantification and pharmacokinetic evaluation of roflumilast and its N-oxide in cynomolgus monkey plasma by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantitation of IC87114, roflumilast and its active metabolite roflumilast N-oxide in plasma by LC-MS/MS: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Roflumilast restores cAMP/PKA/CREB signaling axis for FtMt-mediated tumor inhibition of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Roflumilast-d4 (CAS number 1398065-69-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Roflumilast-d4, a deuterated analog of the phosphodiesterase 4 (PDE4) inhibitor, Roflumilast. This document is intended for use by researchers, scientists, and professionals in drug development who are utilizing this compound as an internal standard in pharmacokinetic and bioanalytical studies.
Core Compound Information
This compound is a stable isotope-labeled version of Roflumilast, where four hydrogen atoms on the cyclopropyl methoxy group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Roflumilast in biological matrices.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | References |
| CAS Number | 1398065-69-4 | [1][2][3] |
| Molecular Formula | C₁₇H₁₀D₄Cl₂F₂N₂O₃ | [4][5] |
| Molecular Weight | 407.23 g/mol | [1][2] |
| Appearance | White to Off-White Solid | [3] |
| Purity | Typically >95% (HPLC) | [5] |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₄) | [4] |
| Solubility | DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 10 mg/ml | [4] |
| Storage Conditions | -20°C | [4][5] |
Synonyms and Chemical Names
For clarity and cross-referencing, a list of synonyms and formal chemical names for this compound is provided below.
| Type | Name | References |
| IUPAC Name | N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]benzamide | [1] |
| Synonym | 3-((cyclopropyl-2,2,3,3-d4)methoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | [4] |
| Synonym | Daxas-d4 | [1] |
| Synonym | B 9302-107-d4 | [1] |
| Synonym | BY 217-d4 | [1] |
| Synonym | BYK 20869-d4 | [1] |
Mechanism of Action of Roflumilast
Roflumilast, the non-deuterated parent compound, is a selective inhibitor of phosphodiesterase 4 (PDE4).[6] Understanding its mechanism of action is crucial for interpreting pharmacokinetic and pharmacodynamic data where this compound is used as a tracer. PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[7] By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, leading to the modulation of various downstream signaling pathways involved in inflammation.[6]
The following diagram illustrates the signaling pathway affected by Roflumilast.
Caption: Roflumilast inhibits PDE4, increasing cAMP levels and leading to anti-inflammatory effects.
Experimental Protocols
This compound is primarily used as an internal standard in bioanalytical methods for the quantification of Roflumilast and its active metabolite, Roflumilast N-oxide, in biological samples such as plasma. The following is a detailed methodology for a typical LC-MS/MS assay.
Bioanalytical Method for Roflumilast Quantification using LC-MS/MS
This protocol is adapted from a validated method for the determination of Roflumilast and its N-oxide in guinea pig plasma.[8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add an appropriate amount of this compound working solution as the internal standard.
-
Add 200 µL of acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 2.5 µL aliquot into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: Ultra-Performance Liquid Chromatography (UPLC) system
-
Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[8]
-
Mobile Phase A: 0.2% formic acid in water
-
Mobile Phase B: 0.2% formic acid in acetonitrile[8]
-
Flow Rate: 0.5 mL/min[8]
-
Gradient Program:
-
0-0.3 min: 30% B
-
0.3-1.2 min: 30-45% B
-
1.2-2.0 min: 45-55% B
-
2.0-3.0 min: 55-70% B
-
3.0-4.0 min: Re-equilibrate at 30% B[8]
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[8]
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Roflumilast | 403.12 | 187.06 | 30 | 25 |
| This compound | 407.13 | 245.11 | 30 | 25 |
| Roflumilast N-oxide | 419.12 | 187.04 | 30 | 25 |
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
The following diagram outlines the experimental workflow for the bioanalytical method.
Caption: Workflow for the extraction and analysis of Roflumilast from plasma samples.
Synthesis of this compound
Detailed, step-by-step synthesis protocols for this compound are generally proprietary to the manufacturers and are not publicly available. However, the synthesis would involve the use of a deuterated starting material for the introduction of the deuterium atoms onto the cyclopropyl group. A plausible synthetic route would involve the preparation of deuterated cyclopropanemethanol, which is then used in the etherification step during the synthesis of the Roflumilast molecule.
Conclusion
This compound (CAS 1398065-69-4) is an essential tool for the accurate quantification of Roflumilast in biological matrices. Its high isotopic purity and chemical similarity to the parent compound make it an excellent internal standard for LC-MS/MS-based bioanalytical methods. This guide provides the core technical information and a detailed experimental protocol to aid researchers and drug development professionals in their studies involving Roflumilast.
References
- 1. This compound | C17H14Cl2F2N2O3 | CID 71752096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Roflumilast -D4 | CAS No- 1398065-69-4 | Simson Pharma Limited [simsonpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
Roflumilast-d4 supplier and purchasing information for research labs
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive technical information on Roflumilast-d4, a deuterated analog of the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. This document is intended to serve as a resource for researchers utilizing this compound as an internal standard in pharmacokinetic and analytical studies, as well as for those investigating the anti-inflammatory and immunomodulatory effects of Roflumilast.
Supplier and Purchasing Information
This compound is available from several reputable suppliers catering to the research community. The following table summarizes key purchasing information from various vendors. It is important to note that this information is subject to change, and researchers should always consult the supplier's website for the most current data and to request a certificate of analysis.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| Cayman Chemical | 1398065-69-4 | C₁₇H₁₀D₄Cl₂F₂N₂O₃ | 407.2 | ≥99% deuterated forms (d₁-d₄) | -20°C |
| Sapphire Bioscience | 1398065-69-4 | C₁₇H₁₀D₄Cl₂F₂N₂O₃ | 407.2 | ≥99% deuterated forms (d₁-d₄) | -20°C |
| MedChemExpress | 1398065-69-4 | Not specified | Not specified | Not specified | Not specified |
| Simson Pharma Limited | 1398065-69-4 | C₁₇H₁₁D₃Cl₂F₂N₂O₃ | 407.23 | Not specified | Not specified |
| Sussex Research | 1398065-69-4 | C₁₇H₁₀D₄Cl₂F₂N₂O₃ | 407.23 | >95% (HPLC) | -20°C |
| Veeprho | 1398065-69-4 | Not specified | Not specified | Not specified | Not specified |
| Pharmaffiliates | 1398065-69-4 | C₁₇H₁₁D₃Cl₂F₂N₂O₃ | 407.23 | Not specified | Not specified |
Technical Data
This compound is primarily utilized as an internal standard for the accurate quantification of Roflumilast in biological matrices using mass spectrometry-based methods like Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The deuterium labeling provides a distinct mass difference, allowing for precise differentiation between the analyte and the internal standard without significantly altering the chemical properties.
Solubility
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 20 mg/mL |
| Ethanol | 10 mg/mL |
Data sourced from Cayman Chemical product information.[2]
Mechanism of Action: PDE4 Inhibition and Downstream Signaling
Roflumilast is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2][3] By inhibiting PDE4, Roflumilast increases intracellular cAMP levels in various inflammatory and structural cells.[3][4] This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the activity of multiple downstream targets, leading to a broad anti-inflammatory effect.[4]
Key anti-inflammatory consequences of increased cAMP include the suppression of pro-inflammatory mediator release (e.g., TNF-α, leukotrienes) and the inhibition of inflammatory cell functions.[1][5]
Experimental Protocols
Quantification of Roflumilast in Biological Samples using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general framework for the determination of Roflumilast in plasma samples. Optimization of specific parameters will be required for different LC-MS/MS systems and matrices.
4.1.1. Materials and Reagents
-
Roflumilast analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank plasma (e.g., human, rat, mouse)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
4.1.2. Preparation of Standard and Quality Control (QC) Samples
-
Prepare stock solutions of Roflumilast and this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare a series of working standard solutions of Roflumilast by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard, this compound.
-
Spike blank plasma with the Roflumilast working standards to create calibration standards and with appropriate concentrations to create low, medium, and high QC samples.
-
Add the this compound internal standard working solution to all calibration standards and QC samples.
4.1.3. Sample Preparation (Protein Precipitation Method)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard, this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4.1.4. LC-MS/MS Conditions (Example)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Roflumilast and this compound. These will need to be determined empirically on the specific instrument used.
4.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Roflumilast to this compound against the concentration of the calibration standards.
-
Determine the concentration of Roflumilast in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an essential tool for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative assays for Roflumilast. A thorough understanding of its properties, the underlying mechanism of action of Roflumilast, and appropriate experimental protocols are crucial for its effective implementation in a research setting. This guide provides a foundational resource to support these endeavors. Researchers are encouraged to consult the original literature and supplier documentation for further details and specific applications.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Randomized, Placebo-controlled Trial of Roflumilast. Effect on Proline-Glycine-Proline and Neutrophilic Inflammation in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
Initial Assessment of Roflumilast-d4 for Pharmacokinetic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth assessment of Roflumilast-d4 as an internal standard for the pharmacokinetic analysis of Roflumilast. The use of deuterated standards is critical for achieving high accuracy and precision in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the rationale for using this compound, detailed experimental protocols for its application, and a summary of relevant pharmacokinetic and method validation data.
Introduction: The Role of Deuterated Internal Standards
In quantitative bioanalysis, especially using LC-MS/MS, an internal standard (IS) is essential to correct for the variability inherent in sample preparation and instrument response. An ideal IS mimics the analyte's chemical and physical properties as closely as possible. Stable isotope-labeled (SIL) compounds, such as deuterated analogs, are considered the gold standard for internal standards in mass spectrometry.
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). Its primary active metabolite is Roflumilast N-oxide. Accurate quantification of both Roflumilast and its N-oxide metabolite in biological matrices is crucial for pharmacokinetic studies.
This compound is a deuterated form of Roflumilast, where four hydrogen atoms are replaced by deuterium. This substitution results in a molecule with nearly identical physicochemical properties to Roflumilast but with a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer. The key advantage of using this compound is that it co-elutes with Roflumilast during chromatographic separation, experiencing similar matrix effects and ionization suppression or enhancement, which leads to more accurate and precise quantification.[1]
Roflumilast Pharmacokinetics and Metabolism
Roflumilast is extensively metabolized in the body, primarily by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP1A2, to form its active metabolite, Roflumilast N-oxide.[2] While Roflumilast is potent, its N-oxide metabolite has an approximately 10-fold greater plasma area under the curve (AUC) and is a key contributor to the overall PDE4 inhibitory activity.[2]
Following oral administration, Roflumilast is well-absorbed, with an absolute bioavailability of about 80%.[2] The peak plasma concentration (Cmax) of Roflumilast is typically reached within one hour, while its N-oxide metabolite reaches Cmax in about eight hours.[2]
The following diagram illustrates the metabolic pathway of Roflumilast.
Metabolic Pathway of Roflumilast
Experimental Protocol: Quantification of Roflumilast in Plasma
This section details a validated ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Roflumilast and Roflumilast N-oxide in plasma, utilizing their respective deuterated internal standards.[1]
Materials and Reagents
-
Analytes: Roflumilast, Roflumilast N-oxide
-
Internal Standards: this compound, this compound N-oxide
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid
-
Biological Matrix: Guinea pig plasma (or other relevant species)
Sample Preparation
A protein precipitation method is employed for sample cleanup:
-
Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Transfer a 100 µL aliquot of plasma into a 1.5 mL centrifuge tube.
-
Add 300 µL of the internal standard (IS) solution (containing this compound and this compound N-oxide in acetonitrile) to the plasma sample.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the mixture at 16,500 x g for 10 minutes.
-
Transfer 250 µL of the supernatant to an autosampler vial.
-
Inject a 2.5 µL aliquot into the UPLC-MS/MS system.
The following diagram outlines the sample preparation workflow.
Sample Preparation Workflow
UPLC-MS/MS Conditions
-
Chromatographic System: Waters Acquity UPLC
-
Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: 0.2% Formic acid in water
-
Mobile Phase B: 0.2% Formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: A time-programmed gradient is used to achieve optimal separation.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Roflumilast | 403.1 | 186.9 |
| Roflumilast N-oxide | 419.1 | 187.0 |
| This compound | 407.1 | 190.9 |
| This compound N-oxide | 423.1 | 191.0 |
Method Validation and Performance
A bioanalytical method using this compound as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below, with representative data from published studies.
Linearity and Sensitivity
The method should demonstrate linearity over a defined concentration range.
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Roflumilast | 0.5 - 500.0[1] | >0.99[1] | 0.02[2] |
| Roflumilast N-oxide | 0.5 - 500.0[1] | >0.99[1] | 0.04[2] |
Precision and Accuracy
Intra- and inter-day precision and accuracy are assessed at multiple concentration levels (low, medium, and high QC samples).
| Analyte | Precision (% RSD) | Accuracy (% Bias) |
| Roflumilast | <6.7%[1] | Within ±15% |
| Roflumilast N-oxide | <6.7%[1] | Within ±15% |
Recovery
Extraction recovery is determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.
| Analyte | Recovery |
| Roflumilast | >73.4%[1] |
| Roflumilast N-oxide | >73.4%[1] |
Application in Pharmacokinetic Studies
The validated bioanalytical method using this compound can be applied to determine the pharmacokinetic parameters of Roflumilast and its N-oxide metabolite in various preclinical and clinical studies. The high sensitivity and specificity of the LC-MS/MS method allow for accurate characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The following table summarizes key pharmacokinetic parameters of Roflumilast and Roflumilast N-oxide from a study in healthy Chinese volunteers after single oral doses.[3]
| Parameter | Roflumilast (0.25 - 0.50 mg) | Roflumilast N-oxide (0.25 - 0.50 mg) |
| Tmax (h) | 0.25 - 2.0 | - |
| t1/2 (h) | 19.7 - 20.9 | 23.2 - 26.2 |
| Cmax (ng/mL) | Dose-proportional increase | Dose-proportional increase |
| AUC (ng*h/mL) | Dose-proportional increase | Dose-proportional increase |
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust and reliable approach for the quantitative determination of Roflumilast in biological matrices. Its close physicochemical similarity to the analyte ensures effective compensation for matrix effects and other sources of variability, leading to high-quality data essential for accurate pharmacokinetic assessment. The detailed experimental protocol and validation data presented in this guide demonstrate the suitability of this approach for supporting drug development programs for Roflumilast.
References
An In-Depth Technical Guide to the Isotopic Purity of Roflumilast-d4
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the analytical methodologies used to determine the isotopic purity of Roflumilast-d4, a deuterated analog of Roflumilast. Understanding isotopic purity is critical for its application as an internal standard in quantitative bioanalysis.
Introduction to this compound
Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes. Formulations containing roflumilast are used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] this compound is a stable, isotopically labeled version of Roflumilast, where four hydrogen atoms on the cyclopropylmethoxy group have been replaced with deuterium atoms.
The primary application of this compound is as an internal standard for the quantification of Roflumilast in biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][3] When used as an internal standard, this compound exhibits nearly identical chemical and physical properties to the unlabeled analyte, including extraction recovery, and chromatographic retention time. However, its increased mass allows it to be distinguished from the native compound by a mass spectrometer, enabling precise and accurate quantification by correcting for sample loss during preparation and instrumental variability.[4] The accuracy of this quantification is fundamentally dependent on the isotopic purity of the deuterated standard.
The Critical Role of Isotopic Purity
Isotopic purity refers to the percentage of a compound that contains the desired number of isotopic labels at the specified positions. For this compound, ideal isotopic purity would mean 100% of the molecules contain exactly four deuterium atoms. In practice, the synthesis of deuterated compounds results in a distribution of isotopologues (d0, d1, d2, d3, d4, etc.).
High isotopic purity is essential for several reasons:
-
Accuracy of Quantification: The presence of unlabeled Roflumilast (d0) in the this compound standard can lead to an overestimation of the analyte concentration.
-
Signal-to-Noise Ratio: A high enrichment of the d4 species provides a strong, distinct signal, improving the sensitivity and reliability of the assay.
-
Method Validation: Regulatory guidelines require thorough characterization of internal standards, including their isotopic purity, to ensure the validity of bioanalytical methods.
Analytical Characterization of this compound
The determination of isotopic purity is a multi-faceted process that involves confirming the isotopic distribution, enrichment, and the specific location of the deuterium labels. The two primary analytical techniques for this characterization are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][6]
3.1 Mass Spectrometry (MS) for Isotopic Distribution
High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the isotopic enrichment and distribution of a deuterated compound.[5] By analyzing the compound's mass spectrum, scientists can identify and quantify the relative abundance of each isotopologue.
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation
While MS provides data on the overall deuterium content, NMR spectroscopy is used to confirm the structural integrity and the precise location of the deuterium atoms.[5]
-
¹H NMR (Proton NMR): In ¹H NMR, the absence or significant reduction of signals at the expected positions of deuteration provides strong evidence of successful labeling.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming their presence and position within the molecule.[7][8] It is a powerful tool for the direct analysis of enantiomeric and isotopic purity.[7][8][9]
Quantitative Data and Specifications
Commercial suppliers of this compound provide specifications regarding its chemical and isotopic purity. This data is crucial for researchers to ensure the quality of their analytical standard.
Table 1: Chemical and Isotopic Specifications of this compound
| Parameter | Specification | Source |
| Formal Name | 3-((cyclopropyl-2,2,3,3-d₄)methoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide | [1] |
| CAS Number | 1398065-69-4 | [1] |
| Molecular Formula | C₁₇H₁₀Cl₂D₄F₂N₂O₃ | [1] |
| Molecular Weight | 407.2 | [1] |
| Isotopic Purity | 99.6% | [3] |
| Deuterated Forms | ≥99% (d₁-d₄) | [1] |
| Chemical Purity | 98% | [3] |
Table 2: Example Isotopic Distribution Data for a Batch of this compound from HRMS Analysis
| Isotopologue | Description | Relative Abundance (%) |
| d0 | Unlabeled Roflumilast | < 0.1 |
| d1 | One Deuterium Atom | 0.1 |
| d2 | Two Deuterium Atoms | 0.2 |
| d3 | Three Deuterium Atoms | 1.5 |
| d4 | Four Deuterium Atoms | 98.2 |
Note: This table represents hypothetical data for illustrative purposes.
Experimental Protocols
The following sections detail generalized protocols for the analysis of this compound isotopic purity.
5.1 Protocol: Isotopic Purity Assessment by LC-HRMS
This protocol outlines the steps for determining the isotopic distribution of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry.
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to approximately 1 µg/mL with an appropriate solvent mixture (e.g., 50:50 Acetonitrile:Water).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan (m/z 100-600).
-
Resolution: >70,000 FWHM.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 320 °C.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of this compound [M+H]⁺.
-
Generate a mass spectrum across the chromatographic peak.
-
Identify and integrate the peak intensities for each isotopologue (d0, d1, d2, d3, d4).
-
Calculate the percentage of relative abundance for each species to determine the isotopic distribution and purity.
-
5.2 Protocol: Positional Confirmation by NMR Spectroscopy
This protocol describes the use of ¹H NMR to confirm the location of deuterium labeling.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Instrument Parameters (400 MHz Spectrometer):
-
Nucleus: ¹H.
-
Solvent: CDCl₃.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Pulse Width: Calibrated 90° pulse.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate all signals in the spectrum.
-
Compare the spectrum to that of an authentic standard of unlabeled Roflumilast.
-
Confirm the significant reduction or absence of proton signals corresponding to the cyclopropyl group protons, which indicates successful deuteration at these positions.
-
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships involved in the isotopic purity assessment of this compound.
Caption: A workflow diagram illustrating the key stages of this compound isotopic purity analysis.
Caption: The complementary roles of Mass Spectrometry and NMR in purity assessment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: High-Throughput Analysis of Roflumilast in Plasma using Roflumilast-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Roflumilast in plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Roflumilast-d4, is employed. The protocol outlines a straightforward protein precipitation for sample preparation, followed by a rapid and sensitive LC-MS/MS analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring reliable quantification of Roflumilast.
Introduction
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). Accurate measurement of Roflumilast concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS bioanalysis.[1][2] A SIL-IS co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[2] This application note provides a comprehensive protocol for the determination of Roflumilast in plasma using this compound, adapted from established methodologies.[1]
Experimental
Materials and Reagents
-
Roflumilast and this compound reference standards were obtained from a commercial supplier (e.g., Toronto Research Chemicals).[1]
-
LC-MS grade acetonitrile, water, and formic acid.
-
Blank plasma (e.g., K3EDTA guinea pig plasma).[1]
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Roflumilast and this compound in acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions of Roflumilast by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution with acetonitrile containing 1% formic acid to a final concentration of 160 ng/mL.[1]
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QC samples by spiking appropriate amounts of the Roflumilast working solutions into blank plasma.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of Roflumilast from plasma samples.
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add the internal standard solution.
-
Add 1% formic acid in acetonitrile for protein precipitation.[3]
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography
| Parameter | Value |
| Column | UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[3] |
| Mobile Phase A | 0.2% Formic Acid in Water[3] |
| Mobile Phase B | 0.2% Formic Acid in Acetonitrile[3] |
| Flow Rate | 0.5 mL/min[3] |
| Injection Volume | 2.5 µL[1] |
| Column Temperature | 40°C[1] |
| Autosampler Temp. | 5°C[1] |
| Gradient | 30% B (0.3 min) -> 45% B (1.2 min) -> 55% B (2.0 min) -> 70% B (3.0 min) -> 30% B (4.0 min)[1] |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Roflumilast | 403.1 | 186.9[4] |
| This compound | 407.1 | 186.9 (inferred) |
Method Validation
The method was validated according to the European Medicines Agency (EMA) guidelines, demonstrating excellent performance.[1]
Linearity
The method exhibited excellent linearity over the concentration range of 0.5–500.0 ng/mL for Roflumilast. The coefficient of determination (r²) was greater than 0.99.[1]
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control levels.
| Analyte | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Roflumilast | 2.0 | <6.7% | <6.7% | 94.0–106.0% | 94.0–106.0% |
| 150.0 | <6.7% | <6.7% | 94.0–106.0% | 94.0–106.0% | |
| 375.0 | <6.7% | <6.7% | 94.0–106.0% | 94.0–106.0% | |
| Data adapted from Kertys et al. (2018) for a similar analyte.[1] |
Recovery
The extraction recovery of Roflumilast from plasma was consistent and high.
| Analyte | Concentration Level (ng/mL) | Mean Extraction Recovery (%) |
| Roflumilast | 2.0 | >73.4%[1] |
| 375.0 | >73.4%[1] |
Signaling Pathway and Logical Relationships
Roflumilast acts by inhibiting the phosphodiesterase-4 (PDE4) enzyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates downstream inflammatory pathways. The use of this compound as an internal standard is a critical component of the bioanalytical method, ensuring that variations in the analytical process are accounted for, leading to reliable quantification of the analyte.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and reliable approach for the quantification of Roflumilast in plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput bioanalysis in a research setting. The use of a stable isotope-labeled internal standard is paramount for mitigating variability and ensuring data integrity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. academic.oup.com [academic.oup.com]
- 4. Simultaneous quantitation of IC87114, roflumilast and its active metabolite roflumilast N-oxide in plasma by LC-MS/MS: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Roflumilast in Human Plasma using Roflumilast-d4 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the metabolism of cyclic adenosine-3′,5′-monophosphate (cAMP) in lung tissue.[1] It is used in the treatment of severe chronic obstructive pulmonary disease (COPD).[2][3] Roflumilast is extensively metabolized, with its primary active metabolite being Roflumilast N-oxide.[2][4][5][6] This metabolite is approximately three times less potent than the parent drug but has a significantly higher plasma area under the curve (AUC), contributing substantially to the overall PDE4 inhibitory activity.[5][6]
Accurate and reliable quantification of Roflumilast and its N-oxide metabolite in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Roflumilast and Roflumilast N-oxide in human plasma, utilizing Roflumilast-d4 as the internal standard (IS). The method is suitable for high-throughput analysis in a clinical or research setting.
Mechanism of Action: Roflumilast Signaling Pathway
Roflumilast exerts its anti-inflammatory effects by selectively inhibiting PDE4, leading to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates and inactivates various transcription factors involved in the inflammatory cascade, ultimately reducing the cellular inflammatory response in the lungs.
Caption: Roflumilast Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Roflumilast and Roflumilast N-oxide reference standards
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
-
Human plasma (K2-EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges or 96-well plates
-
All other chemicals and solvents were of analytical or HPLC grade.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.
-
HPLC System: Capable of delivering accurate and precise gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Roflumilast, Roflumilast N-oxide, and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Roflumilast and Roflumilast N-oxide stock solutions with a 50:50 mixture of methanol and water to create calibration curve (CC) standards.
-
Working IS Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation: Solid Phase Extraction (SPE)
The following workflow outlines the solid phase extraction procedure for plasma samples.
Caption: Solid Phase Extraction Workflow.
-
To 100 µL of plasma sample, add 25 µL of the this compound working solution and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of a 20% methanol in water solution.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
The following table summarizes the chromatographic and mass spectrometric conditions for the analysis of Roflumilast and Roflumilast N-oxide.
| Parameter | Condition |
| HPLC | |
| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Roflumilast | 403.1 | 186.9 | 35 |
| Roflumilast N-oxide | 419.1 | 187.0 | 38 |
| This compound | 407.1 | 190.9 | 35 |
Method Validation
The analytical method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters assessed included linearity, accuracy, precision, selectivity, recovery, and stability.
Caption: Bioanalytical Method Validation Flowchart.
Linearity
The calibration curves were linear over the concentration ranges of 0.02-10 ng/mL for Roflumilast and 0.04-50 ng/mL for Roflumilast N-oxide.[4][7] The correlation coefficients (r²) were consistently greater than 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results are summarized in the following table.
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Roflumilast | Low (0.06 ng/mL) | < 10% | < 10% | ± 15% | ± 15% |
| Medium (0.6 ng/mL) | < 10% | < 10% | ± 15% | ± 15% | |
| High (8 ng/mL) | < 10% | < 10% | ± 15% | ± 15% | |
| Roflumilast N-oxide | Low (0.12 ng/mL) | < 10% | < 10% | ± 15% | ± 15% |
| Medium (1.2 ng/mL) | < 10% | < 10% | ± 15% | ± 15% | |
| High (40 ng/mL) | < 10% | < 10% | ± 15% | ± 15% |
Recovery
The extraction recovery of Roflumilast and Roflumilast N-oxide from human plasma was determined at three QC levels. The solid phase extraction method ensured high and consistent recovery for both analytes.[4][7]
| Analyte | QC Level | Mean Extraction Recovery (%) |
| Roflumilast | Low | > 85% |
| Medium | > 85% | |
| High | > 85% | |
| Roflumilast N-oxide | Low | > 80% |
| Medium | > 80% | |
| High | > 80% |
Stability
The stability of Roflumilast and Roflumilast N-oxide was evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C. Both analytes were found to be stable under these conditions.
Application: Pharmacokinetic Study
This validated LC-MS/MS method was successfully applied to a pharmacokinetic study in healthy volunteers following oral administration of a single dose of Roflumilast.[4][5] The plasma concentration-time profiles for Roflumilast and Roflumilast N-oxide were determined.
Pharmacokinetic Parameters of Roflumilast and Roflumilast N-oxide
| Parameter | Roflumilast | Roflumilast N-oxide |
| Tmax (h) | ~1 (0.5–2) | ~8 (4–13) |
| Cmax (ng/mL) | Varies with dose | ~10-fold higher than Roflumilast |
| AUC (ng·h/mL) | Varies with dose | ~10-fold higher than Roflumilast |
| t½ (h) | ~17-21 | ~23-26 |
Data presented are approximate values and can vary based on the study population and dose administered.[5][6]
Conclusion
This application note describes a highly sensitive, specific, and robust LC-MS/MS method for the simultaneous quantification of Roflumilast and its active metabolite, Roflumilast N-oxide, in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, accuracy, precision, and recovery, making it well-suited for pharmacokinetic and other clinical studies requiring the reliable measurement of these compounds.
References
- 1. drugs.com [drugs.com]
- 2. Pharmacokinetic evaluation of roflumilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Pharmacokinetics of single- and multiple-dose roflumilast: an open-label, three-way crossover study in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Roflumilast-d4 in Drug Metabolism Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Roflumilast-d4 in drug metabolism studies. Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor, is approved for the treatment of severe chronic obstructive pulmonary disease (COPD). Understanding its metabolic fate is crucial for drug development and clinical practice. This compound, a deuterated analog of Roflumilast, serves as an invaluable tool, primarily as an internal standard, in the bioanalytical quantification of Roflumilast and its major active metabolite, Roflumilast N-oxide.
Introduction to Roflumilast Metabolism
Roflumilast undergoes extensive metabolism in vivo, with the formation of a pharmacologically active metabolite, Roflumilast N-oxide. This N-oxidation is primarily catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP3A4.[1] Roflumilast N-oxide is a significant contributor to the overall PDE4 inhibitory activity of the drug. The plasma area under the curve (AUC) of Roflumilast N-oxide is approximately 10-fold greater than that of the parent drug.[2]
Metabolic Pathway of Roflumilast
The primary metabolic pathway of Roflumilast involves the N-oxidation of the pyridine ring, leading to the formation of Roflumilast N-oxide.
Metabolic conversion of Roflumilast to Roflumilast N-oxide.
Role of this compound in Metabolism Studies
Deuterated standards, such as this compound, are ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The key advantages of using a stable isotope-labeled internal standard include:
-
Similar Physicochemical Properties: this compound exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to the unlabeled Roflumilast.
-
Correction for Matrix Effects: It effectively compensates for variations in sample preparation and ion suppression or enhancement in the mass spectrometer.
-
Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of the analytical method.
Quantitative Data from Pharmacokinetic Studies
The following tables summarize key pharmacokinetic parameters of Roflumilast and Roflumilast N-oxide from studies in healthy human volunteers.
Table 1: Single-Dose Pharmacokinetic Parameters of Roflumilast in Healthy Chinese Volunteers [3]
| Dose | Cmax (ng/mL) | AUC0–24h (ng·h/mL) | AUCinf (ng·h/mL) | t1/2 (h) |
| 0.25 mg | 5.3 ± 2.2 | 20.3 ± 7.9 | 103.1 ± 38.4 | 19.7 ± 4.5 |
| 0.375 mg | 9.2 ± 3.4 | 33.2 ± 10.1 | 158.2 ± 50.8 | 20.9 ± 5.6 |
| 0.50 mg | 11.5 ± 4.1 | 48.7 ± 18.5 | 235.6 ± 93.7 | 20.1 ± 4.8 |
Table 2: Single-Dose Pharmacokinetic Parameters of Roflumilast N-oxide in Healthy Chinese Volunteers [3]
| Dose | Cmax (ng/mL) | AUC0–24h (ng·h/mL) | AUCinf (ng·h/mL) | t1/2 (h) |
| 0.25 mg | 7.9 ± 2.5 | 143.2 ± 43.1 | 389.4 ± 115.3 | 23.2 ± 5.1 |
| 0.375 mg | 10.4 ± 3.1 | 192.0 ± 54.9 | 493.0 ± 140.1 | 24.6 ± 6.3 |
| 0.50 mg | 15.1 ± 4.7 | 289.7 ± 98.6 | 754.9 ± 268.9 | 26.2 ± 7.4 |
Table 3: Steady-State Pharmacokinetic Parameters of Roflumilast and Roflumilast N-oxide in Patients with Liver Cirrhosis and Healthy Subjects (250 µg once daily) [4]
| Analyte | Group | Cmax (ng/mL) | AUC0–24h (ng·h/mL) |
| Roflumilast | Healthy | 2.6 ± 1.1 | 25.8 ± 9.7 |
| Child-Pugh A | 2.6 ± 1.2 | 39.0 ± 15.1 | |
| Child-Pugh B | 3.3 ± 1.5 | 49.6 ± 20.3 | |
| Roflumilast N-oxide | Healthy | 20.1 ± 5.4 | 358 ± 98 |
| Child-Pugh A | 25.3 ± 8.1 | 444 ± 148 | |
| Child-Pugh B | 28.1 ± 10.2 | 505 ± 187 |
Experimental Protocols
In Vivo Pharmacokinetic Study Protocol
This protocol outlines a typical design for a pharmacokinetic study in healthy volunteers to assess the plasma concentrations of Roflumilast and Roflumilast N-oxide.
Workflow for an in vivo pharmacokinetic study.
Methodology:
-
Subject Recruitment: Recruit healthy volunteers who meet the inclusion and exclusion criteria of the study protocol.
-
Dosing: Administer a single oral dose of Roflumilast (e.g., 500 µg tablet) with a standardized volume of water after an overnight fast.
-
Blood Sampling: Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at pre-defined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for Roflumilast and Roflumilast N-oxide concentrations using a validated LC-MS/MS method with this compound as the internal standard.
Bioanalytical Method for Roflumilast and Roflumilast N-oxide in Human Plasma
Sample Preparation (Solid-Phase Extraction - SPE): [5][6]
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 50 ng/mL in methanol).
-
Vortex mix for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Load the entire sample onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).
-
Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions (Representative):
-
Roflumilast: m/z 403.1 → 186.9
-
Roflumilast N-oxide: m/z 419.1 → 187.0
-
This compound: m/z 407.1 → 190.9 (Note: The exact transition will depend on the position of the deuterium labels. This is a representative example assuming a +4 Da shift in the precursor and a stable fragment ion).
-
In Vitro Metabolism Study using Human Liver Microsomes (HLM)
This protocol describes a typical experiment to determine the metabolic stability of Roflumilast in HLM.
Workflow for an in vitro metabolism study using HLM.
Methodology:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Human liver microsomes (final concentration 0.5 mg/mL).
-
Phosphate buffer (100 mM, pH 7.4).
-
Roflumilast (final concentration 1 µM).
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture.
-
Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing this compound as the internal standard.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the remaining concentration of Roflumilast using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of Roflumilast remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.
Roflumilast Signaling Pathway
Roflumilast exerts its anti-inflammatory effects by inhibiting PDE4, the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory cells.[7][8][9] This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA activation has several downstream effects, including the phosphorylation and activation of the cAMP response element-binding protein (CREB) and the inhibition of pro-inflammatory transcription factors like NF-κB.[7] This ultimately results in a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7]
Simplified signaling pathway of Roflumilast.
References
- 1. Roflumilast - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of single- and multiple-dose roflumilast: an open-label, three-way crossover study in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steady-state pharmacokinetics of roflumilast and roflumilast N-oxide in patients with mild and moderate liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast [mdpi.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
Application Notes and Protocols for the Quantification of Roflumilast N-oxide using Roflumilast-d4
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the use of Roflumilast-d4 as an internal standard for the accurate quantification of Roflumilast N-oxide, the primary active metabolite of Roflumilast, in biological matrices. The protocols provided are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring high sensitivity and selectivity for pharmacokinetic and drug metabolism studies.
Introduction
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). It undergoes extensive metabolism in the body, with Roflumilast N-oxide being the major and pharmacologically active metabolite.[1][2] Accurate measurement of Roflumilast N-oxide levels is crucial for understanding the pharmacokinetics and therapeutic efficacy of Roflumilast. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the analytical data.
Metabolic Pathway of Roflumilast
Roflumilast is metabolized to its active N-oxide form primarily by the cytochrome P450 enzymes CYP3A4 and CYP1A2 in the liver.[3] This biotransformation is a critical step in the drug's mechanism of action.
Caption: Metabolic conversion of Roflumilast to Roflumilast N-oxide.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An LC-MS/MS method provides the necessary sensitivity and selectivity for the simultaneous quantification of Roflumilast N-oxide and the internal standard this compound in complex biological matrices such as plasma.
Experimental Workflow
The general workflow for the analysis of Roflumilast N-oxide using this compound as an internal standard is depicted below.
Caption: LC-MS/MS analytical workflow.
Detailed Experimental Protocol
This protocol provides a representative method for the analysis of Roflumilast N-oxide in human plasma.
3.2.1. Materials and Reagents
-
Roflumilast N-oxide analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
3.2.2. Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Roflumilast N-oxide and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Roflumilast N-oxide stock solution in 50:50 acetonitrile/water to create calibration standards. Prepare a working solution of this compound in the same diluent at an appropriate concentration (e.g., 100 ng/mL).
3.2.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the this compound internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.2.4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
3.2.5. Mass Spectrometric Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Roflumilast N-oxide | 419.0 | 383.0 |
| This compound (IS) | 407.1 | 187.0 |
Note: These transitions may require optimization depending on the specific mass spectrometer used.
Quantitative Data
The following table summarizes representative pharmacokinetic parameters of Roflumilast and Roflumilast N-oxide following oral administration of Roflumilast.
Table 1: Pharmacokinetic Parameters of Roflumilast and Roflumilast N-oxide
| Parameter | Roflumilast | Roflumilast N-oxide | Reference |
| Tmax (h) | ~1 | ~8 | [4] |
| t1/2 (h) | ~17 | ~30 | [5] |
| Protein Binding | ~99% | ~97% | [1] |
| Metabolism | Extensively metabolized | Primary active metabolite | [1][2] |
Method Validation
A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: No significant interference at the retention times of the analyte and internal standard.
-
Linearity and Range: The method should be linear over a defined concentration range with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the lower limit of quantification).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analytes in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of Roflumilast N-oxide in biological samples. This approach is essential for accurate pharmacokinetic and drug metabolism studies, supporting the development and clinical use of Roflumilast. The detailed protocol and data presented in these application notes serve as a valuable resource for researchers in the pharmaceutical and biomedical fields.
References
- 1. Simultaneous quantification and pharmacokinetic evaluation of roflumilast and its N-oxide in cynomolgus monkey plasma by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Prediction of drug–drug interactions between roflumilast and CYP3A4/1A2 perpetrators using a physiologically-based pharmacokinetic (PBPK) approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of Roflumilast-d4 in the Study of Phosphodiesterase 4 (PDE4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the use of Roflumilast-d4 in the research and development of phosphodiesterase 4 (PDE4) inhibitors. This document outlines protocols for its primary application in pharmacokinetic studies as an internal standard, as well as its potential utility in in vitro and cell-based assays.
Introduction to Roflumilast and PDE4
Roflumilast is a selective and potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the inflammatory cascade by degrading cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, roflumilast increases intracellular cAMP levels, leading to the suppression of various inflammatory responses.[1][3] This mechanism of action makes PDE4 a key target for therapeutic intervention in inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[2] Roflumilast is metabolized in vivo to an active N-oxide metabolite, which also contributes significantly to its overall PDE4 inhibitory activity.[3]
This compound is a deuterated form of roflumilast, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in bioanalytical studies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of roflumilast and its metabolites in biological matrices.
Quantitative Data
The following tables summarize key quantitative data for roflumilast and its active metabolite, roflumilast N-oxide.
Table 1: In Vitro Inhibitory Potency (IC50) of Roflumilast and Metabolite against PDE4 Subtypes
| Compound | PDE4A1 (nM) | PDE4A4 (nM) | PDE4B1 (nM) | PDE4B2 (nM) | PDE4C1 (nM) | PDE4C2 (nM) | PDE4D (nM) |
| Roflumilast | 0.7[4] | 0.9[4] | 0.7[4] | 0.2[4] | 3[4] | 4.3[4] | 0.68[5] |
| Roflumilast N-oxide | ~1.4 - 2.1 | ~1.8 - 2.7 | ~1.4 - 2.1 | ~0.4 - 0.6 | ~6 - 9 | ~8.6 - 12.9 | ~1.36 - 2.04 |
Note: IC50 values for Roflumilast N-oxide are estimated to be 2-3 fold less potent than Roflumilast based on descriptive statements in the literature.[6]
Table 2: Pharmacokinetic Parameters of Roflumilast and Roflumilast N-oxide in Healthy Chinese Volunteers (Single Oral Dose)
| Parameter | Roflumilast (0.25 mg) | Roflumilast N-oxide (0.25 mg) | Roflumilast (0.50 mg) | Roflumilast N-oxide (0.50 mg) |
| Cmax (ng/mL) | 4.8 ± 1.5 | 5.8 ± 1.2 | 9.2 ± 3.1 | 10.4 ± 2.1 |
| Tmax (hr) | 0.5 (0.25 - 1.5) | 8.0 (4.0 - 12.0) | 0.5 (0.25 - 2.0) | 8.0 (6.0 - 13.0) |
| AUC0–t (ng·hr/mL) | 45.4 ± 10.1 | 225.0 ± 43.1 | 91.8 ± 20.5 | 458.0 ± 89.2 |
| AUC0–∞ (ng·hr/mL) | 49.6 ± 11.2 | 261.0 ± 54.9 | 98.7 ± 22.3 | 493.0 ± 101.0 |
| t1/2 (hr) | 19.7 ± 4.5 | 23.2 ± 3.9 | 20.9 ± 5.1 | 26.2 ± 5.8 |
Data adapted from a study in healthy Chinese volunteers.[7] Values are presented as mean ± SD, except for Tmax which is median (range).
Table 3: Pharmacokinetic Parameters of Roflumilast and Roflumilast N-oxide in Patients with Liver Cirrhosis (Steady State)
| Parameter | Healthy Subjects | Child-Pugh A | Child-Pugh B |
| Roflumilast Cmax (ng/mL) | 2.1 ± 0.7 | 2.1 ± 0.6 | 2.7 ± 0.8 |
| Roflumilast AUC0–24 (ng·hr/mL) | 25.1 ± 8.1 | 38.0 ± 11.9 | 48.3 ± 15.0 |
| Roflumilast N-oxide Cmax (ng/mL) | 18.0 ± 4.1 | 22.7 ± 5.9 | 25.2 ± 6.3 |
| Roflumilast N-oxide AUC0–24 (ng·hr/mL) | 328 ± 74 | 408 ± 104 | 462 ± 116 |
Data adapted from a study in patients with mild (Child-Pugh A) and moderate (Child-Pugh B) liver cirrhosis compared to healthy subjects.[8] Values are presented as mean ± SD.
Experimental Protocols
Application 1: Quantification of Roflumilast and Roflumilast N-oxide in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a validated method for the simultaneous quantification of roflumilast and its active metabolite, roflumilast N-oxide, in plasma samples. This compound is used as an internal standard to ensure accuracy and precision.
Methodology
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).[9]
-
Mobile Phase A: 0.2% formic acid in water.[9]
-
Mobile Phase B: 0.2% formic acid in acetonitrile.[9]
-
Flow Rate: 0.5 mL/min.[9]
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B (linear gradient)
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B (linear gradient)
-
3.1-4.0 min: 20% B (equilibration)
-
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Roflumilast: m/z 403.1 → 186.9
-
Roflumilast N-oxide: m/z 419.1 → 187.0
-
This compound: m/z 407.1 → 190.9
-
Note: Specific transitions may vary slightly depending on the instrument and optimization.
-
-
Instrument Parameters: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.
-
Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. What is Roflumilast used for? [synapse.patsnap.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of single- and multiple-dose roflumilast: an open-label, three-way crossover study in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Sample Preparation of Roflumilast-d4 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Roflumilast-d4 from biological matrices. The following methods are described: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These techniques are commonly employed prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Roflumilast is a selective phosphodiesterase-4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). This compound, a deuterated analog, is frequently used as an internal standard (IS) in bioanalytical methods to ensure accurate quantification. Proper sample preparation is a critical step to remove interfering substances from the biological matrix, thereby improving the accuracy, precision, and sensitivity of the analytical method. The choice of sample preparation technique depends on the desired level of cleanliness, recovery, throughput, and the nature of the biological matrix.
Data Presentation: Quantitative Comparison of Sample Preparation Techniques
The following table summarizes the performance characteristics of the three described sample preparation techniques for the analysis of Roflumilast. While the data may not be specific to this compound in all cases, the similar chemical properties allow for a reasonable comparison.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Linearity Range (ng/mL) | 0.5 - 500.0 | 0.1 - 60 | 0.02 - 10 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.1 | 0.02 |
| Recovery | > 73.4% | Not explicitly stated, but generally moderate to high | High, often > 85% |
| Matrix Effect | Can be significant | Moderate | Minimal |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Protocol Simplicity | Simple | Moderately Complex | Complex |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a plasma or serum sample. It is particularly useful for high-throughput screening.
Principle: A water-miscible organic solvent, such as acetonitrile, is added to the biological sample. This disrupts the solvation of proteins, causing them to precipitate. The precipitated proteins are then separated by centrifugation, and the supernatant containing the analyte of interest is collected for analysis.
Experimental Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the thawed plasma samples to ensure homogeneity.
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (containing 1% formic acid, if desired, to improve protein precipitation) to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
Protein Precipitation Workflow Diagram
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent.
Principle: An organic solvent that is immiscible with the aqueous biological matrix is added. The analyte of interest, being more soluble in the organic solvent, partitions into the organic phase, leaving behind more polar, water-soluble interfering substances in the aqueous phase.
Experimental Protocol:
-
Pipette 200 µL of plasma into a clean glass test tube.
-
Add 20 µL of this compound internal standard solution.
-
Add 1 mL of a suitable organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).
-
Vortex the mixture for 2 minutes to facilitate the extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction Workflow Diagram
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away. It generally provides the cleanest extracts.[1][2]
Principle: The biological sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte and internal standard are retained on the sorbent based on their affinity. Interfering compounds are then washed away with a specific solvent. Finally, the analyte and internal standard are eluted with a different solvent.
Experimental Protocol (using a polymeric reversed-phase SPE cartridge):
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent bed. Do not allow the sorbent to dry.
-
Sample Loading: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Load the entire diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and any retained analyte with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction Workflow Diagram
Conclusion
The choice of sample preparation technique for this compound in biological matrices is a critical decision that impacts the quality and reliability of bioanalytical data. Protein precipitation offers a rapid and high-throughput solution, ideal for early-stage discovery. Liquid-liquid extraction provides a balance between cleanliness and ease of use. Solid-phase extraction delivers the cleanest samples, minimizing matrix effects and ensuring the highest sensitivity, making it the preferred method for regulated bioanalysis. The detailed protocols and comparative data presented in these application notes should serve as a valuable resource for researchers and scientists in the development and validation of robust bioanalytical methods for Roflumilast.
References
Application Note: High-Performance Liquid Chromatography for the Separation of Roflumilast and Roflumilast-d4
Introduction
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). In pharmacokinetic and bioanalytical studies, a stable isotope-labeled internal standard, such as Roflumilast-d4, is crucial for accurate quantification by mass spectrometry. This application note details a robust liquid chromatography (LC) method for the effective separation of Roflumilast from its deuterated analog, this compound. This method is particularly suited for researchers, scientists, and professionals in drug development and analysis.
Experimental Protocols
This section outlines the detailed methodology for the chromatographic separation of Roflumilast and this compound.
Materials and Reagents
-
Roflumilast reference standard
-
This compound internal standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS) is recommended for this analysis.
Chromatographic Conditions
The following table summarizes the optimized liquid chromatography conditions for the separation.
| Parameter | Condition |
| Column | UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.2% Formic acid in Water |
| Mobile Phase B | 0.2% Formic acid in Acetonitrile |
| Gradient | Refer to Table 2 |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 4 minutes |
Table 1: Liquid Chromatography Conditions
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 2.5 | 10 | 90 |
| 3.0 | 10 | 90 |
| 3.1 | 70 | 30 |
| 4.0 | 70 | 30 |
Table 2: Gradient Elution Program
Mass Spectrometry Conditions
For quantitative analysis, a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is employed.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Roflumilast | 403.12 | 187.06 |
| This compound | 407.13 | 245.11 |
Table 3: Mass Spectrometry MRM Transitions [1]
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Roflumilast and this compound in acetonitrile to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Roflumilast stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration in a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: For analysis, mix an aliquot of the Roflumilast working standard solution with an equal volume of the this compound internal standard working solution.
Data Presentation
The described method achieves baseline separation of Roflumilast and this compound. Due to the nature of deuterated standards, the retention times are expected to be very similar, with separation primarily distinguished by mass-to-charge ratio in the mass spectrometer.
| Compound | Retention Time (min) |
| Roflumilast | ~2.30[1] |
| This compound | ~2.30 |
Table 4: Expected Retention Times
Experimental Workflow
The following diagram illustrates the logical workflow for the analysis of Roflumilast and this compound.
Caption: Workflow for the LC-MS/MS analysis of Roflumilast.
The presented liquid chromatography method provides a reliable and efficient means for separating Roflumilast from its deuterated internal standard, this compound. The use of a UPLC BEH C18 column with a gradient elution of acetonitrile and water containing 0.2% formic acid, coupled with tandem mass spectrometry, ensures high selectivity and sensitivity. This protocol is suitable for routine quantitative analysis in various research and development settings.
References
Troubleshooting & Optimization
Roflumilast-d4 Technical Support Center: Overcoming Matrix Effects in Plasma Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Roflumilast-d4 as an internal standard to overcome matrix effects in the bioanalysis of Roflumilast in plasma samples via LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Roflumilast in plasma?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Roflumilast, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma).[1] These effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1][2] In plasma samples, phospholipids are a major contributor to matrix effects.[3] Failure to address matrix effects can compromise the reliability of pharmacokinetic and toxicological studies.[2][4]
Q2: How does using this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard.[5] Ideally, it co-elutes with the unlabeled Roflumilast and experiences the same degree of ion suppression or enhancement.[6] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by matrix effects can be normalized, leading to more accurate and reproducible results.[6][7]
Q3: Can this compound perfectly compensate for matrix effects in all situations?
A3: While highly effective, perfect compensation is not always guaranteed. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the SIL internal standard. If this shift leads to differential ionization suppression or enhancement, the compensation may be incomplete.[8] Therefore, thorough method validation is crucial.
Q4: What are the key steps in a typical bioanalytical workflow for Roflumilast in plasma using this compound?
A4: A typical workflow involves:
-
Sample Preparation: Spiking plasma samples with this compound internal standard, followed by protein precipitation or liquid-liquid extraction to remove the bulk of matrix components.[5][9][10]
-
Chromatographic Separation: Utilizing a suitable LC column and mobile phase to separate Roflumilast and this compound from other endogenous plasma components.[5]
-
Mass Spectrometric Detection: Employing a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to selectively detect and quantify both Roflumilast and this compound.[5][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in analyte/IS ratio across different plasma lots | Relative Matrix Effect: Different lots of plasma can have varying compositions, leading to different degrees of ion suppression for the analyte and internal standard. | Evaluate matrix effects across at least five different lots of blank matrix during method validation.[11] If variability is high, further optimization of sample cleanup or chromatography is needed. |
| Poor recovery of Roflumilast and/or this compound | Inefficient Sample Preparation: The chosen extraction method (e.g., protein precipitation, LLE) may not be optimal for Roflumilast. | Optimize the extraction solvent, pH, and mixing/centrifugation parameters. Consider solid-phase extraction (SPE) for cleaner extracts.[9][10] |
| Ion suppression observed despite using an internal standard | Suboptimal Chromatographic Separation: Co-elution of Roflumilast with highly suppressive matrix components (e.g., phospholipids).[3][4] | Modify the LC gradient to better separate the analyte from the suppression zone.[2] Consider using a column with a different chemistry. |
| Inconsistent peak shapes or retention times | Instrumental Issues or Column Degradation: Buildup of matrix components on the analytical column or in the MS source.[3] | Implement a robust column washing protocol between injections. Regularly clean the MS source. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is based on a common and high-throughput approach for plasma sample preparation.
-
Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[12]
-
In a 1.5 mL centrifuge tube, add 100 µL of the plasma sample.
-
Add 300 µL of an internal standard (IS) solution containing this compound in acetonitrile.[12] The IS concentration should be chosen to be in the mid-range of the calibration curve.
-
Vortex the mixture for 30 seconds to precipitate proteins.[12]
-
Centrifuge the mixture for 10 minutes at a high speed (e.g., 16,500 x g) to pellet the precipitated proteins.[12]
-
Carefully transfer 250 µL of the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 2.5 µL) into the LC-MS/MS system for analysis.[5]
LC-MS/MS Parameters
The following are example parameters and should be optimized for your specific instrumentation.
-
LC System: UPLC system[5]
-
Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)[5]
-
Mobile Phase A: 0.2% Formic Acid in Water[5]
-
Mobile Phase B: 0.2% Formic Acid in Acetonitrile[5]
-
Flow Rate: 0.5 mL/min[5]
-
Gradient:
-
0-0.3 min: 30% B
-
0.3-1.2 min: 30-45% B
-
1.2-2.0 min: 45-55% B
-
2.0-3.0 min: 55-70% B
-
3.0-4.0 min: Re-equilibrate at 30% B[5]
-
-
MS System: Triple Quadrupole Mass Spectrometer[5]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode[5]
-
MRM Transitions:
Quantitative Data Summary
The following table summarizes recovery and matrix effect data from a study using a deuterated internal standard for Roflumilast analysis in plasma.[5]
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Roflumilast | 2.0 | 73.4 | 98.7 |
| 375.0 | 74.8 | 101.2 |
Recovery was determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples. A value of 100% indicates complete recovery. Matrix Effect was calculated by comparing the analyte response in post-extraction spiked samples to that in a neat solution. A value of 100% indicates no matrix effect.[1]
Visualizations
Caption: Bioanalytical workflow for Roflumilast in plasma.
Caption: Compensating for matrix effects with an internal standard.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. longdom.org [longdom.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Roflumilast-d4 Detection by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for Roflumilast-d4 detection. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass transitions for Roflumilast and this compound?
A1: The recommended multiple reaction monitoring (MRM) transitions for Roflumilast and its deuterated internal standard, this compound, are summarized in the table below. These transitions are commonly used for quantification in biological matrices.
Q2: What ionization mode is most suitable for Roflumilast and this compound analysis?
A2: Positive electrospray ionization (ESI+) is the most effective and commonly used ionization mode for the analysis of Roflumilast and this compound.[1][2][3]
Q3: What are typical sample preparation techniques for analyzing Roflumilast in plasma?
A3: Common sample preparation methods include solid-phase extraction (SPE) and protein precipitation.[1][4][5][6] SPE is noted for ensuring high recovery and minimizing matrix effects.[4][5][6] Protein precipitation with solvents like methanol-acetonitrile is also a viable and rapid technique.[1]
Q4: What type of liquid chromatography (LC) column is recommended?
A4: A reverse-phase C18 column is frequently used for the chromatographic separation of Roflumilast and its metabolites.[2][3][7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal for this compound | Incorrect mass spectrometry settings. | Verify the precursor and product ion m/z values in your method correspond to the values in Table 1. Ensure the ionization source is set to positive electrospray ionization (ESI+). |
| Improper tuning of the mass spectrometer. | Perform a system suitability test and retune the instrument if necessary. | |
| Issues with the LC system. | Check for leaks, ensure proper mobile phase composition and flow rate. Confirm the column is equilibrated. | |
| Poor Peak Shape (Tailing, Splitting, Broadening) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase composition. | Ensure the mobile phase pH is compatible with the analyte and column. The mobile phase for Roflumilast analysis often contains 0.1% or 0.2% formic acid.[1][2][3] | |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| High Background Noise or Interferences | Matrix effects from the biological sample. | Optimize the sample preparation method. Solid-phase extraction (SPE) can be more effective at removing interferences than protein precipitation.[4][5][6] |
| Contaminated LC system or solvents. | Use high-purity LC-MS grade solvents and flush the entire LC system. | |
| Inconsistent Retention Times | Fluctuations in LC pump flow rate. | Purge the pump to remove air bubbles and ensure consistent flow. |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure it is properly mixed. | |
| Column temperature variations. | Use a column oven to maintain a stable temperature. |
Experimental Protocols & Data
Mass Spectrometry Parameters
The following table summarizes the key mass spectrometry parameters for the detection of Roflumilast and this compound. These parameters should be optimized for your specific instrument.
Table 1: Mass Spectrometry Parameters for Roflumilast and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Roflumilast | 403.12 | 187.06 | 30 | 32 |
| 241.10 | 30 | 20 | ||
| This compound | 407.13 | 187.06 | 30 | 32 |
| 245.11 | 30 | 20 |
Data synthesized from multiple sources.[3]
Liquid Chromatography Method
A typical LC method for the analysis of Roflumilast is outlined below.
Table 2: Example Liquid Chromatography Parameters
| Parameter | Value |
| Column | UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.2% Formic Acid in Water |
| Mobile Phase B | 0.2% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 2.5 µL |
| Gradient | 30% B for 0.3 min, increased to 45% B from 0.3 to 1.2 min, increased to 55% B from 1.2 to 2.0 min, increased to 70% B from 2.0 to 3.0 min, then returned to 30% B from 3.0 to 4.0 min. |
This is an example protocol and may require optimization.[2][3]
Visualizations
Experimental Workflow for MS Parameter Optimization
The following diagram illustrates a logical workflow for optimizing mass spectrometry parameters for this compound detection.
Caption: Workflow for optimizing MS parameters for this compound.
Troubleshooting Logic for Low Signal Intensity
This diagram outlines a decision-making process for troubleshooting low signal intensity for this compound.
References
- 1. Simultaneous quantification and pharmacokinetic evaluation of roflumilast and its N-oxide in cynomolgus monkey plasma by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantitation of IC87114, roflumilast and its active metabolite roflumilast N-oxide in plasma by LC-MS/MS: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape of Roflumilast-d4 in HPLC
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Roflumilast-d4, with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC conditions for Roflumilast analysis?
A1: Successful analysis of Roflumilast has been achieved using reversed-phase HPLC with a C18 column. Mobile phases commonly consist of a mixture of an aqueous buffer (such as ammonium acetate or sodium dihydrogen phosphate) and an organic modifier like acetonitrile or methanol.[1][2][3][4][5][6][7][8][9] The specific conditions can vary, so it is essential to optimize the method for your specific instrumentation and requirements.
Q2: My this compound peak is tailing. What are the likely causes?
A2: Peak tailing for this compound can stem from several factors. A common cause is secondary interactions between the analyte and active sites on the stationary phase, such as residual silanol groups on the silica-based column packing.[10][11][12] Other potential causes include column degradation, a mismatch between the sample solvent and the mobile phase, or an inappropriate mobile phase pH.[12][13]
Q3: I am observing a fronting peak for this compound. What could be wrong?
A3: Peak fronting is often an indication of sample overload, where the concentration of the analyte is too high for the column to handle effectively.[13][14] It can also be caused by a sample solvent that is stronger than the mobile phase, leading to the analyte band spreading before it reaches the column.[12][15]
Q4: Why is my this compound peak split or broader than expected?
A4: Split or broad peaks can be caused by a variety of issues. A common reason is a partially blocked frit at the column inlet, which distorts the sample band.[16] Other possibilities include a void in the column packing material, an injection solvent that is not compatible with the mobile phase, or co-elution with an interfering compound.[13]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry factor greater than 1, where the latter half of the peak is broader than the front half.
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing.
Experimental Protocols:
-
Mobile Phase pH Adjustment: To minimize interactions with acidic silanol groups, lower the mobile phase pH.[11] For example, if using a phosphate buffer, adjust the pH to be at least 2 units away from the pKa of this compound and the silanols.
-
Column Selection: Employ a high-purity, end-capped C18 column. End-capping chemically modifies the silica surface to reduce the number of accessible silanol groups, thereby minimizing secondary interactions that cause tailing.[10][11]
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | Adjust to a lower pH (e.g., 2.5-4.0) | Suppresses the ionization of residual silanol groups on the column, reducing secondary interactions.[11] |
| Mobile Phase Additive | Add a competing base (e.g., 0.1% triethylamine) | The additive preferentially interacts with the active sites on the stationary phase, masking them from the analyte.[4] |
| Column Type | Use a high-purity, end-capped C18 column | Minimizes the number of available silanol groups for secondary interactions.[10][11] |
| Sample Solvent | Dissolve the sample in the initial mobile phase | Ensures compatibility and prevents peak distortion due to solvent effects. |
Issue 2: Peak Fronting
Peak fronting, where the asymmetry factor is less than 1, presents with a sharp leading edge and a sloping tail.
Logical Relationship for Peak Fronting Causes
Caption: Primary causes leading to peak fronting.
Experimental Protocols:
-
Sample Concentration Reduction: Prepare a dilution series of your this compound standard to determine the linear range of your method. Inject decreasing concentrations and observe the peak shape. A return to a symmetrical peak at lower concentrations confirms sample overload.
-
Sample Solvent Adjustment: If the sample is dissolved in a solvent with a higher elution strength than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 50% acetonitrile), evaporate the current solvent and reconstitute the sample in the initial mobile phase.[15]
| Parameter | Recommendation | Rationale |
| Sample Concentration | Reduce the concentration of this compound | Prevents overloading the stationary phase, which is a common cause of fronting.[13][14] |
| Injection Volume | Decrease the injection volume | Similar to reducing concentration, this lessens the amount of analyte introduced to the column. |
| Sample Solvent | Use a solvent weaker than or equal to the mobile phase | A stronger sample solvent can cause the analyte band to spread and elute too quickly, leading to fronting.[12][15] |
Issue 3: Split or Broad Peaks
Split or broad peaks can significantly impact resolution and the accuracy of quantification.
Workflow for Diagnosing Split or Broad Peaks
References
- 1. Rapid Liquid Chromatographic Method for the Determination of Roflumilast in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. A Novel RP-HPLC Method for the Quantification of Roflumilast in Formulations – Experiment Journal [experimentjournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Development and Validation of a Systematized Liquid Chromatographic Method for Estimation of Roflumilast in Tablets and in Presence of its Degradation Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. asianpubs.org [asianpubs.org]
- 7. rjptonline.org [rjptonline.org]
- 8. Roflumilast Powders for Chronic Obstructive Pulmonary Disease: Formulation Design and the Influence of Device, Inhalation Flow Rate, and Storage Relative Humidity on Aerosolization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. uhplcs.com [uhplcs.com]
- 14. labveda.com [labveda.com]
- 15. Effects of Sample Solvents on Peak Shape : Shimadzu (Europe) [shimadzu.eu]
- 16. chromatographyonline.com [chromatographyonline.com]
Improving the recovery of Roflumilast-d4 during solid-phase extraction
Welcome to the technical support center for the solid-phase extraction (SPE) of Roflumilast-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery for this compound during solid-phase extraction?
Low recovery of this compound in SPE is a frequent issue that can stem from several factors.[1][2][3] The most common causes include:
-
Improper Sorbent Selection: The choice of sorbent material may not be optimal for the physicochemical properties of Roflumilast.
-
Suboptimal pH: The pH of the sample and solvents can significantly impact the retention of this compound on the sorbent.
-
Inefficient Elution: The elution solvent may not be strong enough to completely desorb the analyte from the sorbent.
-
Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading.
-
High Flow Rate: A flow rate that is too fast during sample loading or elution can prevent efficient interaction between the analyte and the sorbent.[4]
-
Matrix Effects: Components in the biological matrix can interfere with the binding of this compound to the sorbent or co-elute, causing ion suppression or enhancement in the final analysis.
Q2: What are the key physicochemical properties of Roflumilast to consider for SPE method development?
Understanding the physicochemical properties of Roflumilast is crucial for developing a robust SPE method. Roflumilast is a neutral molecule with a relatively high logP, indicating its hydrophobic nature.
| Property | Value | Implication for SPE |
| Molecular Weight | 403.21 g/mol | Standard for small molecules. |
| pKa | 8.74 - 9.89 (weak acid) | At physiological pH, Roflumilast is predominantly in its neutral form, making reversed-phase SPE a suitable choice.[5][6] |
| logP | 3.99 - 4.6 | Indicates high hydrophobicity, suggesting strong retention on nonpolar sorbents like C18.[5][7] |
| Solubility | Soluble in DMSO and ethanol. | This information is useful for preparing stock solutions and for selecting strong elution solvents.[8] |
Q3: Which type of SPE sorbent is most suitable for this compound extraction?
Given Roflumilast's hydrophobic nature (high logP) and its neutral state at typical sample pH, a reversed-phase sorbent is the most appropriate choice.[9] Common and effective options include:
-
C18 (Octadecyl): A widely used sorbent that provides strong hydrophobic retention for nonpolar compounds like Roflumilast.
-
Polymeric Sorbents (e.g., Oasis HLB): These can offer higher binding capacity and stability across a wider pH range compared to silica-based sorbents.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the solid-phase extraction of this compound.
Problem: Low Recovery of this compound
| Potential Cause | Recommended Solution |
| Analyte Breakthrough During Loading | - Decrease Flow Rate: Reduce the sample loading flow rate to allow for sufficient interaction between this compound and the sorbent.[4] - Dilute Sample: If the sample solvent is too strong (high organic content), dilute the sample with a weaker solvent (e.g., water or buffer) before loading.[4] - Check for Overload: Ensure the amount of analyte and other matrix components does not exceed the sorbent's capacity. If necessary, use a larger SPE cartridge or dilute the sample. |
| Analyte Loss During Washing | - Use a Weaker Wash Solvent: The wash solvent may be too strong, causing premature elution of this compound. Decrease the percentage of organic solvent in the wash solution. - Optimize Wash Volume: Use the minimum volume of wash solvent necessary to remove interferences. |
| Incomplete Elution | - Increase Elution Solvent Strength: Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solvent. The addition of a small amount of a modifier like isopropanol can also enhance elution. - Increase Elution Volume: Use a larger volume of elution solvent and consider performing a second elution to ensure complete recovery.[1] - Incorporate a Soak Step: Allow the elution solvent to sit in the sorbent bed for a few minutes before final elution to improve the desorption of the analyte.[9] |
| Matrix Effects | - Optimize Wash Step: Employ a more rigorous wash step with a solvent that can remove interfering components without eluting this compound. - Use a More Selective Sorbent: Consider a mixed-mode sorbent if interferences are not adequately removed with a standard reversed-phase sorbent. |
| Improper Cartridge Conditioning/Equilibration | - Ensure Proper Wetting: Fully wet the sorbent with an appropriate organic solvent (e.g., methanol) during the conditioning step.[4] - Match Equilibration Solvent to Sample: The equilibration solvent should be similar in composition to the sample solvent to ensure proper partitioning of the analyte onto the sorbent. |
Experimental Protocols
Below is a detailed, representative protocol for the solid-phase extraction of this compound from human plasma, based on validated bioanalytical methods.[10][11]
Materials:
-
SPE Cartridge: C18, 100 mg/1 mL
-
Conditioning Solvent: 1 mL Methanol
-
Equilibration Solvent: 1 mL Water
-
Sample: 500 µL human plasma, pre-treated with an internal standard (this compound)
-
Wash Solvent: 1 mL of 5% Methanol in Water
-
Elution Solvent: 1 mL of Methanol
-
Nitrogen evaporator
-
Reconstitution Solvent: 100 µL of Mobile Phase (e.g., Acetonitrile/Water mixture)
Procedure:
-
Conditioning: Pass 1 mL of Methanol through the C18 cartridge.
-
Equilibration: Pass 1 mL of Water through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load 500 µL of the pre-treated plasma sample onto the cartridge at a low flow rate (e.g., 0.5 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% Methanol in Water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove excess water.
-
Elution: Elute the this compound with 1 mL of Methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Performance Data
The following table summarizes the expected performance of a validated SPE-LC-MS/MS method for Roflumilast, which should be comparable for this compound.
| Parameter | Expected Performance |
| Recovery | > 73.4%[11] |
| Linearity Range | 0.02 - 10 ng/mL for Roflumilast[10][11] |
| Precision (RSD%) | < 15% |
| Accuracy | 85 - 115% |
Visualizations
Caption: A typical solid-phase extraction workflow for this compound.
Caption: A decision tree for troubleshooting low this compound recovery.
References
- 1. welch-us.com [welch-us.com]
- 2. welchlab.com [welchlab.com]
- 3. silicycle.com [silicycle.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. astrazeneca.com [astrazeneca.com]
- 6. Roflumilast CAS#: 162401-32-3 [m.chemicalbook.com]
- 7. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Roflumilast | Phosphodiesterase Inhibitors: R&D Systems [rndsystems.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Roflumilast-d4 Technical Support Center: Troubleshooting Ion Suppression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression issues encountered during the analysis of Roflumilast-d4 using LC-MS/MS.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression when using this compound as an internal standard.
Issue 1: Poor peak shape, reduced signal intensity, or high variability in this compound signal.
This is a common indicator of ion suppression, where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's source.
Initial Assessment Questions:
-
Q1: Is the ion suppression occurring at the same retention time as this compound?
-
Q2: Are you observing a chromatographic shift between Roflumilast and this compound?
-
A2: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts. If this shift causes this compound to co-elute with a highly suppressive matrix component that Roflumilast does not, it can lead to inaccurate quantification.
-
Troubleshooting Steps & Solutions:
| Step | Action | Expected Outcome |
| 1 | Optimize Sample Preparation | Reduce matrix components that cause ion suppression. |
| Action A: Switch from Protein Precipitation (PPT) to a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3][4][5] | SPE and LLE are more effective at removing phospholipids and other interfering substances from biological matrices.[4] | |
| Action B: If using SPE, experiment with different sorbents (e.g., mixed-mode or phospholipid removal plates). | Improved removal of specific interfering compounds. | |
| 2 | Modify Chromatographic Conditions | Separate this compound from the ion-suppressing region of the chromatogram. |
| Action A: Adjust the mobile phase gradient to increase the separation between the analyte and interfering peaks. | Better resolution and reduced co-elution. | |
| Action B: Experiment with different mobile phase additives. For example, switching from formic acid to ammonium formate can sometimes reduce ion suppression.[6] | Altered ionization efficiency and chromatographic selectivity. | |
| Action C: Try a different stationary phase (e.g., a column with a different chemistry or particle size). | Changes in retention behavior and selectivity. | |
| 3 | Adjust Mass Spectrometer Parameters | Optimize the ionization process to minimize the impact of interfering compounds. |
| Action A: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to ion suppression. | Reduced matrix effects for certain analytes. | |
| Action B: Optimize source parameters such as capillary voltage, gas flow, and temperature. | Enhanced analyte signal and reduced susceptibility to suppression. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A: Ion suppression is a phenomenon in LC-MS/MS where molecules in the sample matrix co-eluting with the analyte of interest (in this case, this compound) inhibit the ionization of the analyte.[1][5] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification. Even though this compound is a stable isotope-labeled internal standard designed to compensate for such effects, significant and differential ion suppression between the analyte and the internal standard can still lead to erroneous results.
Q2: How can I quantitatively assess the degree of ion suppression?
A: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) with the peak area of the analyte in a pure solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Pure Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Quantitative Impact of Sample Preparation on Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | 85 - 95 | 40 - 60 (Significant Suppression) | [7] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 80 - 95 (Minimal Suppression) | [4] |
| Solid-Phase Extraction (SPE) | 90 - 105 | 90 - 110 (Negligible Suppression/Enhancement) | [3][8] |
Note: These are representative values and the actual impact will depend on the specific matrix and experimental conditions.
Q3: Can the choice of mobile phase organic solvent affect ion suppression?
A: Yes, the organic solvent in the mobile phase can influence ion suppression. For some analytes, using methanol instead of acetonitrile, or vice versa, can alter the elution profile of matrix components and change the degree of ion suppression. It is often beneficial to test both solvents during method development.
Q4: My this compound signal is suppressed, but the Roflumilast signal looks fine. What should I do?
A: This indicates that the internal standard is experiencing a different analytical environment than the analyte, likely due to a slight difference in retention time causing it to co-elute with a matrix interferent. The primary goal is to make the chromatographic conditions for both compounds as identical as possible. Consider adjusting the mobile phase gradient to ensure co-elution or modifying the sample preparation to remove the specific interference affecting the internal standard.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify the retention time windows where ion suppression occurs in the LC-MS/MS system.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece and necessary tubing
-
Solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank extracted matrix samples (e.g., plasma, urine)
-
Solvent blank (mobile phase)
Methodology:
-
Set up the LC-MS/MS system with the analytical column and mobile phase used for Roflumilast analysis.
-
Disconnect the LC flow from the mass spectrometer's ion source.
-
Connect the LC eluent line to one inlet of a tee-piece.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
Connect a syringe pump containing the this compound solution to the second inlet of the tee-piece.
-
Begin the LC run with a solvent blank injection and, after a brief delay to allow the system to equilibrate, start the syringe pump to continuously infuse the this compound solution at a low flow rate (e.g., 5-10 µL/min).
-
Monitor the this compound signal. It should establish a stable, elevated baseline.
-
Inject a blank extracted matrix sample.
-
Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.
Caption: Post-column infusion experimental setup.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To effectively remove phospholipids and other matrix components from plasma samples prior to LC-MS/MS analysis of Roflumilast.
Materials:
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Plasma sample containing Roflumilast and this compound
-
Phosphoric acid (for sample pretreatment)
-
Methanol (for conditioning and elution)
-
Ammonium hydroxide in elution solvent
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Methodology:
-
Sample Pretreatment: Acidify the plasma sample with phosphoric acid.
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the pretreated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with an acidic aqueous solution to remove polar interferences, followed by an organic solvent (e.g., methanol) to remove lipids.
-
Elution: Elute Roflumilast and this compound with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Roflumilast-d4 stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Roflumilast-d4 for long-term storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its stability compare to Roflumilast?
A1: this compound is a deuterated form of Roflumilast, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution is intended to alter the compound's metabolic profile, often making it more resistant to metabolic degradation. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1] This "kinetic isotope effect" generally leads to a slower rate of metabolism and potentially increased chemical stability compared to the non-deuterated parent drug.[1][2] While specific long-term stability data for this compound is not extensively published, it is expected to be more stable than Roflumilast but susceptible to similar degradation pathways under harsh conditions.
Q2: What are the optimal long-term storage conditions for this compound?
A2: For solid (powder) this compound, storage in a tightly sealed container at -20°C, protected from light and moisture, is recommended for maximum long-term stability. For solutions, preparing fresh is always best. If storage is necessary, stock solutions in anhydrous organic solvents like acetonitrile or methanol should be stored at -20°C.[3][4] Aqueous solutions are not recommended for long-term storage due to the risk of hydrolysis.
Q3: What are the primary degradation pathways for Roflumilast and, by extension, this compound?
A3: Forced degradation studies on Roflumilast show it is most susceptible to:
-
Acidic and Alkaline Hydrolysis: Significant degradation occurs in the presence of strong acids (like HCl) and bases (like NaOH).[5][6][7]
-
Oxidation: The compound degrades when exposed to oxidative stress, for example, with hydrogen peroxide.[5][6][7]
Roflumilast is relatively stable under neutral, thermal (heat), and photolytic (light) conditions.[6][8] this compound is expected to follow the same patterns, though likely degrading at a slower rate.
Q4: How can I detect degradation in my this compound sample?
A4: The most effective way to detect degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC). When analyzing your sample, the appearance of new peaks or a decrease in the area of the main this compound peak compared to a freshly prepared standard suggests that degradation has occurred.
Q5: Are this compound solutions stable at room temperature?
A5: Roflumilast solutions in acetonitrile have shown stability for up to 7 hours at room temperature.[3] However, for any extended period, especially for quantitative experiments, it is crucial to keep solutions refrigerated or frozen and to minimize the time they spend at ambient temperatures.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Inconsistent or non-reproducible experimental results. | Sample degradation leading to lower effective concentration. | 1. Prepare a fresh stock solution of this compound from solid material. 2. Re-run the experiment with the fresh solution. 3. If the issue persists, verify the purity of the solid compound using a validated analytical method (e.g., HPLC). |
| Appearance of extra peaks in HPLC/LC-MS analysis. | Formation of degradation products. | 1. Compare the chromatogram to a reference standard or a sample from a newly opened container. 2. Based on known degradation pathways, the extra peaks are likely from hydrolysis or oxidation.[5][6] 3. Review solution preparation and storage. Avoid aqueous solutions for storage and ensure solvents are anhydrous. |
| Gradual loss of compound potency over several weeks/months. | Long-term storage instability. | 1. Confirm that the solid compound has been stored at -20°C, protected from light and moisture. 2. For solutions, aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. 3. Re-qualify the concentration of older stock solutions against a freshly prepared standard before use. |
| Precipitate observed in a thawed stock solution. | Poor solubility at low temperatures or solvent evaporation. | 1. Allow the vial to warm to room temperature. 2. Vortex or sonicate the solution to ensure the compound is fully redissolved before use. 3. Check for solvent evaporation by weighing the vial and comparing it to its initial weight. |
Quantitative Data Summary
The following table summarizes results from forced degradation studies on non-deuterated Roflumilast . This compound is expected to exhibit a lower percentage of degradation under identical conditions due to the kinetic isotope effect.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation of Roflumilast | Reference |
| Acid Hydrolysis | 0.1 N HCl | 24 h | 80°C | Low Degradation | [6] |
| Alkaline Hydrolysis | 0.1 N NaOH | 24 h | 80°C | 18.4% | [6] |
| Oxidative | 3% H₂O₂ | 24 h | 80°C | Significant Degradation | [6] |
| Neutral Hydrolysis | Water | 24 h | 80°C | Stable | [6] |
| Thermal | Dry Heat | 24 h | 80°C | Stable | [6] |
| Photolytic | UV Light (≥200 W h m⁻²) | 75 h | 25°C | Stable | [6] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol is designed to assess the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and determine the intrinsic stability of the molecule.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Keep at 60°C for 1-2 hours. After the incubation period, cool the solution and neutralize it with an equivalent amount of 1N NaOH.
-
Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at 60°C for 1-2 hours. After incubation, cool and neutralize with 1N HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 24 hours.[6] Also, place a vial of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample of this compound to direct UV light (e.g., in a photostability chamber) for a specified duration (e.g., 75 hours).[6] Wrap a control sample in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Following exposure to stress conditions, dilute all samples (including an unstressed control) with the mobile phase to a suitable concentration (e.g., 10-20 µg/mL).
-
Analyze the samples using a validated stability-indicating HPLC method with UV or MS detection.
-
Compare the chromatograms of the stressed samples to the control sample. Assess for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Visualizations
Signaling Pathway of Roflumilast
Roflumilast is a selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme. Its mechanism of action involves increasing intracellular levels of cyclic AMP (cAMP), which has broad anti-inflammatory effects.[6][8]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. In Silico, Ex Vivo and In Vivo Studies of Roflumilast as a Potential Antidiarrheal and Antispasmodic agent: Inhibition of the PDE-4 Enzyme and Voltage-gated Ca++ ion Channels [mdpi.com]
- 3. The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast [mdpi.com]
- 5. The effect and associated mechanism of action of phosphodiesterase 4 (PDE4) inhibitor on CD4+ lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Roflumilast restores cAMP/PKA/CREB signaling axis for FtMt-mediated tumor inhibition of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Method refinement for enhanced sensitivity of Roflumilast quantification
Welcome to the technical support center for the analysis of Roflumilast. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the quantitative analysis of Roflumilast in various matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying Roflumilast?
A1: The most prevalent methods for the quantification of Roflumilast are Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). HPLC-UV is often used for the analysis of pharmaceutical dosage forms, while LC-MS/MS is preferred for bioanalytical applications requiring higher sensitivity and selectivity, such as in plasma samples.[1][2][3][4][5]
Q2: What is the typical UV maximum absorption wavelength for Roflumilast detection?
A2: Roflumilast exhibits maximum absorbance at approximately 250 nm, and this wavelength is commonly used for detection in HPLC-UV methods.[1] Some methods have also reported using wavelengths around 215 nm and 244 nm.[6][7]
Q3: What are the key considerations for sample preparation when analyzing Roflumilast in biological matrices?
A3: For biological matrices like plasma, efficient sample preparation is crucial to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT) with solvents like methanol or acetonitrile, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][5][8] SPE often provides the cleanest extracts, minimizing matrix effects in LC-MS/MS analysis.[5][8]
Q4: Is Roflumilast susceptible to degradation?
A4: Yes, Roflumilast is known to be unstable under acidic, alkaline, and oxidative stress conditions.[1][6] It is relatively stable under neutral, thermal, and photolytic conditions.[1][6] Therefore, it is important to control these factors during sample preparation and analysis to ensure accurate quantification. A stability-indicating method should be used to separate the parent drug from any potential degradation products.[1][6]
Troubleshooting Guides
HPLC-UV Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions between the analyte and the stationary phase. | Ensure the mobile phase pH is appropriately controlled to maintain a consistent ionization state of Roflumilast. The use of a buffer can help.[9] Consider using a base-deactivated column. |
| Column overload. | Reduce the injection volume or dilute the sample.[9] | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column.[10] | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. | Ensure the HPLC system is properly primed and there are no leaks. Prepare fresh mobile phase. |
| Changes in column temperature. | Use a column oven to maintain a consistent temperature. | |
| Column equilibration is insufficient. | Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. | |
| Low Sensitivity/Poor Signal-to-Noise | Suboptimal detection wavelength. | Confirm that the UV detector is set to the wavelength of maximum absorbance for Roflumilast (~250 nm).[1] |
| Low concentration of the analyte. | Concentrate the sample or increase the injection volume (be mindful of potential peak distortion). | |
| Sample degradation. | Prepare fresh samples and standards. Ensure proper storage conditions.[11] | |
| Interference from Degradation Products | Inadequate chromatographic separation. | Optimize the mobile phase composition and gradient to resolve Roflumilast from its degradation products. A stability-indicating method should be validated.[1][6] |
LC-MS/MS Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Ion Suppression or Enhancement (Matrix Effects) | Co-eluting matrix components interfering with the ionization of Roflumilast. | Improve sample cleanup by optimizing the SPE or LLE protocol.[12] |
| Inefficient chromatographic separation from matrix components. | Modify the HPLC gradient to better separate Roflumilast from the matrix interferences. | |
| Use of a stable isotope-labeled internal standard to compensate for matrix effects. | ||
| Low Sensitivity/Inability to Reach Required LLOQ | Inefficient ionization. | Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature). |
| Suboptimal sample preparation leading to analyte loss. | Evaluate and optimize the recovery of the extraction method (PPT, LLE, or SPE).[8] | |
| Insufficient sample cleanup resulting in ion suppression. | Enhance the sample preparation method to remove more matrix components.[12] | |
| Poor Reproducibility | Variability in sample preparation. | Ensure consistent and precise execution of the sample preparation steps. Consider automation for higher throughput. |
| Inconsistent instrument performance. | Perform regular system maintenance and calibration. | |
| Analyte instability in the matrix or processed samples. | Investigate the stability of Roflumilast under the storage and analytical conditions.[11] |
Experimental Protocols
Representative RP-HPLC-UV Method for Roflumilast in Tablets
This protocol is a summary of a validated method for the estimation of Roflumilast in pharmaceutical dosage forms.[1]
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Accurately weigh 50 mg of Roflumilast working standard and transfer to a 100 ml volumetric flask.
-
Add 40 ml of methanol and sonicate to dissolve.
-
Dilute to the final volume with methanol and mix well.
-
-
Sample Preparation (Tablets):
-
Weigh and powder a sufficient number of tablets.
-
Transfer an amount of powder equivalent to the desired concentration of Roflumilast into a volumetric flask.
-
Add a suitable volume of methanol and sonicate to dissolve the drug.
-
Dilute to volume with methanol, mix well, and filter the solution.
-
Representative LC-MS/MS Method for Roflumilast in Human Plasma
This protocol is based on a validated method for the simultaneous determination of Roflumilast and its N-oxide metabolite in human plasma.[5]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition an SPE cartridge.
-
Load the plasma sample (pre-treated as necessary).
-
Wash the cartridge to remove interferences.
-
Elute Roflumilast and its metabolite with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).[4]
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for Roflumilast and its N-oxide metabolite.
-
Quantitative Data Summary
Table 1: HPLC-UV Method Parameters for Roflumilast Quantification
| Parameter | Method 1[1] | Method 2[7] | Method 3[2] |
| Column | Inertsil ODS-3V (150x4.6mm, 5µm) | Chromosil C18 (250x4.6mm, 5µm) | Phenomenex C-18 (150x4.68mm, 5µm) |
| Mobile Phase | Ammonium Acetate Buffer: (Methanol:Acetonitrile 1:1) (25:75 v/v) | Methanol:Acetonitrile (25:75 v/v) | Ammonium Acetate Buffer (pH 7.0):Acetonitrile:Methanol (20:40:40 v/v/v) |
| Flow Rate | 1.5 ml/min | 1.0 ml/min | Not Specified |
| Detection Wavelength | 250 nm | 244 nm | 254 nm |
| Retention Time | 2.92 min | 4.4 min | Not Specified |
| Linearity Range | 5-40 µg/ml | Not Specified | 1.5-7.5 µg/ml |
| % Recovery | 100.1% | 99.52% | 96-98% |
| %RSD (Precision) | 0.1% | < 2% | < 2% |
Table 2: LC-MS/MS Method Parameters for Roflumilast Quantification in Plasma
| Parameter | Method 1[5] | Method 2[4] | Method 3[8] |
| Sample Preparation | Solid Phase Extraction (SPE) | Protein Precipitation (Methanol:Acetonitrile 50:50) | Solid Phase Extraction (SPE) |
| Linearity Range (Roflumilast) | 0.02-10 ng/mL | Not Specified | 0.02-10 ng/mL |
| Linearity Range (Roflumilast N-oxide) | 0.04-50 ng/mL | Not Specified | 0.04-50 ng/mL |
| Lower Limit of Quantification (LLOQ) - Roflumilast | 0.02 ng/mL | Not Specified | 0.02 ng/mL |
| Lower Limit of Quantification (LLOQ) - Roflumilast N-oxide | 0.04 ng/mL | Not Specified | 0.04 ng/mL |
| Recovery | High (not specified) | Not Specified | High (not specified) |
| Matrix Effect | Slight | Not Specified | Slight |
Visualizations
Caption: General workflow for the quantification of Roflumilast.
Caption: Troubleshooting decision tree for poor peak shape in HPLC.
Caption: Troubleshooting guide for low sensitivity in LC-MS/MS.
References
- 1. Rapid Liquid Chromatographic Method for the Determination of Roflumilast in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Simultaneous quantification and pharmacokinetic evaluation of roflumilast and its N-oxide in cynomolgus monkey plasma by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. uhplcs.com [uhplcs.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. longdom.org [longdom.org]
Technical Support Center: Minimizing Roflumilast-d4 Carryover
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing autosampler carryover of Roflumilast-d4. Given its physicochemical properties, this compound can be prone to adsorption, leading to carryover issues that compromise data integrity.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a specific concern for this compound?
A1: Autosampler carryover is the unintentional appearance of an analyte in a blank or subsequent sample injection after a high-concentration sample has been run[1][2]. It occurs when residual analyte from a previous injection adheres to components of the LC system, most commonly within the autosampler[3][4][5]. Roflumilast is a hydrophobic molecule with a high octanol-water partition coefficient (logP ≈ 3.99) and very low water solubility (0.54 mg/L)[6]. These properties cause it to adsorb strongly to surfaces like the sample needle, injection valve, and tubing, making it a "sticky" compound that is difficult to rinse away with standard wash protocols.
Q2: How can I accurately identify and quantify the extent of carryover in my assay?
A2: The standard method is to inject a blank solvent (or matrix) immediately following the injection of the highest concentration standard of your calibration curve[1]. The peak area of this compound detected in the blank injection is then compared to the area of the Lower Limit of Quantitation (LLOQ) standard. A detailed protocol for this procedure is provided in the "Experimental Protocols" section.
Q3: What is considered an acceptable level of carryover for a bioanalytical method?
A3: While the ideal is zero carryover, a common industry benchmark is that the response in the blank injection should be less than 20% of the response at the Lower Limit of Quantitation (LLOQ) for the analyte[7]. For some applications, a stricter tolerance of <0.1% of the preceding high-concentration sample may be required[8].
Q4: What are the most common sources of carryover within the autosampler?
A4: The most frequent sources of carryover are parts of the autosampler that come into direct contact with the undiluted sample. These include:
-
The Sample Needle: Both the inner and outer surfaces can retain the sample[1][3].
-
The Injection Valve: The rotor seal within the valve is a common site for residue to accumulate[3][9].
-
The Sample Loop: Adsorption can occur on the inner surface of the loop[9].
-
Fittings and Tubing: Any unswept volumes in the connections can trap the sample[3].
Troubleshooting and Optimization Guide
Problem: I am observing significant this compound carryover after injecting a high-concentration standard. Where should I begin troubleshooting?
Solution: The most effective starting point is to systematically optimize the autosampler's wash protocol. This involves adjusting the composition of the wash solvent(s) and the physical parameters of the wash cycle. The following workflow provides a systematic approach to diagnosing and resolving the issue.
Caption: Initial troubleshooting workflow for this compound carryover.
Problem: My standard needle wash (e.g., Acetonitrile/Water) is ineffective. What wash solvents are recommended for a hydrophobic compound like this compound?
Solution: For a compound with low aqueous solubility like this compound, a multi-solvent wash strategy is crucial. The goal is to use a sequence of solvents that can effectively solubilize the analyte and flush it from the system. Because Roflumilast is soluble in solvents like DMSO and acetone, incorporating them into the wash routine can be highly effective[7][10]. Refer to the table below for recommended strategies.
Problem: I have optimized my wash solvents and parameters, but carryover persists. What are the next logical steps?
Solution: If a robust wash protocol does not resolve the issue, the problem may be related to hardware or the injection method itself. At this stage, you should investigate the physical components of the autosampler and consider alternative injection techniques.
Caption: Advanced troubleshooting for persistent this compound carryover.
Data Presentation & Experimental Protocols
Data Tables
Table 1: Physicochemical Properties of Roflumilast Relevant to Carryover
| Property | Value | Implication for Carryover | Source(s) |
|---|---|---|---|
| Molecular Weight | ~403.2 g/mol | Standard small molecule size. | [11] |
| Aqueous Solubility | 0.54 mg/L (at 21-22°C) | Very low solubility in water, making aqueous washes ineffective on their own. | [6] |
| LogP (Octanol-Water) | 3.99 (at pH 7.4) | Highly hydrophobic, indicating a strong tendency to adsorb to non-polar surfaces. | [6] |
| Key Solubilities | Soluble in DMSO, ethanol; freely soluble in acetone. | These solvents are excellent candidates for aggressive wash solutions. |[10] |
Table 2: Recommended Autosampler Wash Solvent Strategies for this compound
| Strategy Level | Wash 1 (Primary Wash) | Wash 2 (Secondary/Rinse) | Rationale |
|---|---|---|---|
| Standard | 90% Acetonitrile / 10% Water | 10% Acetonitrile / 90% Water | A common starting point for reversed-phase methods. Often insufficient for this compound. |
| Intermediate | Isopropanol | 50% Acetonitrile / 50% Water | Isopropanol is a stronger organic solvent than acetonitrile or methanol and can be more effective at removing hydrophobic residues. |
| Aggressive | 100% DMSO | 100% Acetonitrile or Methanol | Uses a solvent (DMSO) in which Roflumilast is highly soluble to dissolve residue, followed by a rinse with a solvent miscible with the mobile phase[7]. |
| Multi-Solvent | 50% DMSO / 50% Methanol | 90% Acetonitrile / 10% Water | A combination of strong solvents can be more effective than a single solvent. This approach targets a wider range of interactions[7]. |
Note: Always ensure wash solvents are miscible with each other and with the mobile phase to prevent precipitation in the system[12]. When using additives like formic acid in the mobile phase, it can be beneficial to add the same concentration to the wash solvent.
Experimental Protocols
Protocol 1: Standard Procedure for Quantifying Carryover
-
System Equilibration: Equilibrate the LC-MS/MS system with the analytical method's mobile phase until a stable baseline is achieved.
-
LLOQ Injection: Inject a sample at the Lower Limit of Quantitation (LLOQ) to confirm system performance.
-
High Standard Injection: Inject the highest concentration calibration standard (e.g., ULOQ - Upper Limit of Quantitation).
-
First Blank Injection: Immediately following the high standard, inject a blank sample (e.g., reconstitution solvent or matrix).
-
Subsequent Blank Injections: Inject one or two additional blank samples to observe if the carryover peak area decreases with each injection. A decreasing signal suggests the carryover is being washed out from the system[9].
-
Calculation: Calculate the percentage of carryover using the following formula:
-
% Carryover = (Peak Area in First Blank / Peak Area at LLOQ) x 100%
-
Protocol 2: Optimizing Autosampler Wash Parameters
-
Establish Baseline: Using your current method, perform the carryover quantification procedure described in Protocol 1 to establish a baseline carryover percentage.
-
Select New Wash Solvents: Choose a more aggressive wash strategy from Table 2 (e.g., the "Aggressive" or "Multi-Solvent" option). Replace the existing wash solvents in the autosampler.
-
Purge Wash Lines: Thoroughly purge the autosampler's wash lines with the new solvents to ensure all old solvent is removed.
-
Increase Wash Volume: Modify the autosampler method to increase the wash volume. A good starting point is to double the current volume or ensure it is at least 10 times the injection volume[3].
-
Increase Wash Cycles: Program the autosampler to perform multiple wash cycles both before and after sample injection[8]. For example, increase from one wash cycle to three.
-
Re-evaluate Carryover: Repeat the carryover quantification procedure (Protocol 1) with the new wash settings.
-
Iterate: If carryover is still unacceptable, continue to increase the wash volume and/or cycles, or test a different solvent combination from Table 2. If these changes fail, proceed to the advanced hardware troubleshooting steps.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. astrazeneca.com [astrazeneca.com]
- 7. grupobiomaster.com [grupobiomaster.com]
- 8. mastelf.com [mastelf.com]
- 9. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 10. Comprehensive Report: Roflumilast Pharmaceutical Analysis [desklib.com]
- 11. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Wash solvent guidelines | Waters [help.waters.com]
Solving co-elution problems of Roflumilast-d4 with metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the bioanalysis of Roflumilast-d4 and its metabolites, particularly focusing on co-elution issues.
Troubleshooting Guides
This section addresses specific problems that may arise during the chromatographic analysis of this compound and its metabolites.
Question 1: I am observing poor resolution or complete co-elution between this compound and its N-oxide metabolite. How can I improve their separation?
Answer:
Co-elution of this compound and its active metabolite, Roflumilast N-oxide, is a common challenge due to their structural similarity. To enhance separation, a systematic approach to method optimization is recommended.
Initial Steps:
-
Verify System Suitability: Ensure your LC-MS/MS system is performing optimally by running a system suitability test with known standards. Check for peak shape, retention time stability, and signal intensity.
-
Column Integrity: Inspect your analytical column for signs of degradation, such as high backpressure or peak tailing. If necessary, flush the column or replace it.
Chromatographic Adjustments:
-
Gradient Optimization: A crucial step in resolving closely eluting compounds is to adjust the gradient elution program. Insufficient separation is often due to a gradient that is too steep.
-
Decrease the Gradient Slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, which can significantly improve resolution.
-
Introduce an Isocratic Hold: Incorporate a brief isocratic hold at the initial mobile phase composition to improve focusing of the analytes on the column head before starting the gradient.
-
-
Mobile Phase Modification:
-
Organic Modifier: While acetonitrile is commonly used, switching to methanol can alter selectivity due to different interactions with the stationary phase.[1]
-
pH Adjustment: The pH of the aqueous mobile phase can influence the ionization state of the analytes and, consequently, their retention. Experiment with minor adjustments to the pH of the formic acid or ammonium acetate buffer.
-
-
Stationary Phase Selectivity:
-
Column Chemistry: If optimizing the mobile phase and gradient does not yield satisfactory results, consider a column with a different stationary phase. While C18 columns are widely used, a phenyl-hexyl column can offer alternative selectivity for aromatic compounds like Roflumilast and its metabolites due to potential π-π interactions.[1][2][3][4]
-
The following diagram outlines a logical workflow for troubleshooting co-elution issues.
Question 2: My this compound signal is inconsistent, and I suspect matrix effects. What can I do to minimize this?
Answer:
Matrix effects, which can cause ion suppression or enhancement, are a common source of variability in bioanalytical methods. Proper sample preparation is key to mitigating these effects.
Recommended Sample Preparation Techniques:
-
Protein Precipitation (PPT): This is a rapid method for removing the bulk of proteins from plasma samples. A mixture of methanol and acetonitrile is often effective for precipitating proteins while keeping Roflumilast and its metabolites in solution.[5]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract than PPT. It involves extracting the analytes of interest from the aqueous plasma into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by utilizing a solid sorbent to selectively bind and elute the analytes, thereby removing a significant portion of interfering matrix components.[6]
The choice of sample preparation method depends on the required sensitivity and the complexity of the sample matrix. For highly sensitive assays, SPE is often the preferred method.
The following diagram illustrates a decision tree for selecting an appropriate sample preparation method.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for this compound and its N-oxide metabolite?
A1: While the exact mass transitions should be optimized in your laboratory, published methods often use transitions similar to the non-deuterated forms. For Roflumilast, a common transition is m/z 403.1 > 186.9, and for Roflumilast N-oxide, it is m/z 419.1 > 187.0.[7] The mass of this compound and its corresponding metabolite will be shifted by +4 Da.
Q2: What type of analytical column is recommended for the separation of Roflumilast and its metabolites?
A2: The majority of published methods utilize a C18 reversed-phase column for the separation of Roflumilast and its metabolites.[7][8] These columns provide good retention and separation for these relatively non-polar compounds. However, if co-elution with endogenous matrix components or other metabolites is an issue, a phenyl-hexyl column may offer alternative selectivity.[1][2][3][4]
Q3: What are the key parameters to consider for a robust LC-MS/MS method for this compound?
A3: A robust method for this compound analysis should have the following characteristics:
-
Good Linearity: A linear response across the desired concentration range is essential for accurate quantification.
-
Adequate Sensitivity: The lower limit of quantification (LLOQ) should be sufficient to measure the expected concentrations in your samples.
-
High Precision and Accuracy: The method should be both repeatable and accurate, with %CV and %bias within acceptable limits.
-
Minimal Matrix Effects: As discussed in the troubleshooting section, minimizing ion suppression or enhancement is crucial for reliable results.
-
Stability: The stability of the analytes in the biological matrix and in the final extract should be thoroughly evaluated.
Experimental Protocols
Below is a generalized experimental protocol for the analysis of this compound and its metabolites in plasma, based on commonly reported methods. This should be optimized for your specific instrumentation and application.
1. Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample, add 150 µL of a precipitation solution (e.g., methanol:acetonitrile, 50:50, v/v) containing the internal standard (this compound).[5]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, then return to initial conditions for re-equilibration. A shallow gradient is recommended for better resolution. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
The following diagram illustrates the general experimental workflow.
Data Presentation
The following tables summarize typical validation parameters reported for LC-MS/MS methods for Roflumilast and its N-oxide metabolite.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Roflumilast | 403.1 | 186.9 |
| Roflumilast N-oxide | 419.1 | 187.0 |
| This compound (IS) | 407.1 | 186.9 |
Note: The mass transitions for the deuterated internal standard should be confirmed experimentally.
Table 2: Method Validation Summary
| Parameter | Roflumilast | Roflumilast N-oxide |
| Linearity Range | 0.02 - 10 ng/mL | 0.04 - 50 ng/mL |
| LLOQ | 0.02 ng/mL | 0.04 ng/mL |
| Precision (%CV) | < 15% | < 15% |
| Accuracy (%Bias) | Within ±15% | Within ±15% |
| Recovery | > 85% | > 85% |
Data synthesized from published literature.[6]
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. support.waters.com [support.waters.com]
- 4. halocolumns.com [halocolumns.com]
- 5. Simultaneous quantification and pharmacokinetic evaluation of roflumilast and its N-oxide in cynomolgus monkey plasma by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantitation of IC87114, roflumilast and its active metabolite roflumilast N-oxide in plasma by LC-MS/MS: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Liquid Chromatographic Method for the Determination of Roflumilast in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting mobile phase for better separation of Roflumilast-d4
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the chromatographic separation of Roflumilast and its deuterated internal standard, Roflumilast-d4.
Frequently Asked Questions (FAQs)
Q1: I am observing poor peak separation and significant co-elution between Roflumilast and my internal standard, this compound. What is the primary cause of this issue?
A1: The issue you are encountering is likely due to the "chromatographic isotope effect." Deuterium is heavier than hydrogen, and this subtle mass difference can sometimes lead to slightly different retention times on a reversed-phase column. While Roflumilast and this compound are chemically identical, the presence of deuterium can alter the molecule's interaction with the stationary phase. The key to resolving this is to optimize your mobile phase to enhance the small selectivity differences between the two compounds. Inadequate mobile phase composition is the most common reason for failure to separate these isotopologues.
Q2: What is the most effective initial step to improve the separation between Roflumilast and this compound?
A2: The first and most crucial step is to systematically adjust the ratio of the organic modifier to the aqueous buffer in your mobile phase. Modifying this ratio directly influences the elution strength of the mobile phase. By making small, incremental changes (e.g., 2-5% variations) to the concentration of the organic solvent (like acetonitrile or methanol), you can alter the retention of both compounds, which can often be enough to achieve baseline separation.
Q3: Which organic solvents and aqueous buffers are recommended for developing a separation method for Roflumilast?
A3: Based on established methods, the following components are highly recommended:
-
Organic Modifiers: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. Acetonitrile often provides sharper peaks and lower viscosity, while methanol can offer different selectivity, which might be advantageous for separating closely related compounds.
-
Aqueous Buffers: For LC-MS compatibility, volatile buffers are preferred. Commonly used options include solutions of formic acid (0.1-0.2%), ammonium formate (5-10 mM), and ammonium acetate (5-10 mM).[1][2][3] The pH of the aqueous phase can be adjusted, although for Roflumilast, retention time has been observed to be relatively stable across a pH range of 2.4 to 7.[1] Ammonium formate buffer at pH 3.5 is a good starting point due to its volatility and low interference.[1]
Q4: Can adjusting the mobile phase pH significantly improve the separation of Roflumilast and its deuterated analog?
A4: While large shifts in retention time for Roflumilast are not typically observed with pH changes between 2.4 and 7, minor adjustments can still be beneficial.[1] Altering the pH can modify the ionization of residual silanol groups on the C18 column's stationary phase. This change in surface chemistry can subtly affect peak shape and selectivity, which may be sufficient to resolve the small differences between Roflumilast and this compound.
Q5: My attempts to adjust the mobile phase composition have not resulted in adequate separation. What other chromatographic parameters can I modify?
A5: If optimizing the mobile phase composition is insufficient, consider these secondary parameters:
-
Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase column efficiency and provide more time for the analytes to interact with the stationary phase, often improving resolution.
-
Column Temperature: Adjusting the column temperature (e.g., trying 30°C, 35°C, and 40°C) can alter mobile phase viscosity and analyte solubility, which can impact selectivity.[4]
-
Gradient Slope (for gradient elution): If you are using a gradient method, making the gradient shallower (i.e., increasing the elution time over the same organic percentage range) can significantly improve the separation of closely eluting peaks.[2]
Troubleshooting Workflow for Mobile Phase Adjustment
The following diagram outlines a logical workflow for troubleshooting poor separation between Roflumilast and this compound.
References
Validation & Comparative
A Comparative Guide to LC-MS/MS Method Validation for Roflumilast using Roflumilast-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Roflumilast, a potent phosphodiesterase 4 (PDE4) inhibitor, in biological matrices. Particular focus is given to methods employing Roflumilast-d4 as a stable isotope-labeled internal standard, a critical component for ensuring accuracy and precision in bioanalytical studies. The following sections detail experimental protocols and present key validation parameters from various studies to aid researchers in selecting and implementing the most suitable method for their specific needs.
Introduction to Roflumilast and the Role of this compound
Roflumilast is an anti-inflammatory drug used in the treatment of chronic obstructive pulmonary disease (COPD).[1] Its primary active metabolite is Roflumilast N-oxide.[2][3] Accurate quantification of Roflumilast and its metabolite in biological samples is crucial for pharmacokinetic and toxicokinetic studies. This compound, a deuterium-labeled analog of Roflumilast, serves as an ideal internal standard for LC-MS/MS analysis.[1][4] Its use minimizes variability introduced during sample preparation and analysis, thereby enhancing the reliability of the results.[4]
Comparative Analysis of LC-MS/MS Methodologies
The validation of an LC-MS/MS method involves assessing its linearity, sensitivity, accuracy, precision, and stability. The following tables summarize key performance characteristics of different validated methods for the analysis of Roflumilast, often in conjunction with its N-oxide metabolite. These methods are essential for therapeutic drug monitoring and pharmacokinetic research.[4]
Table 1: Comparison of Sample Preparation Techniques
| Method | Biological Matrix | Sample Preparation Technique | Key Advantages | Reference |
| Method A | Human Plasma | Solid Phase Extraction (SPE) | High recovery and minimal matrix effect.[2] | [2] |
| Method B | Cynomolgus Monkey Plasma | Protein Precipitation (Methanol-Acetonitrile) | Rapid and simple procedure.[3] | [3] |
| Method C | Human Plasma | Liquid-Liquid Extraction | Effective for analyte extraction. | [5][6] |
Table 2: Comparison of Chromatographic and Mass Spectrometric Conditions
| Parameter | Method A | Method B | Method C |
| Chromatography | |||
| LC System | High-Performance Liquid Chromatography | Liquid Chromatography | High-Performance Liquid Chromatography |
| Column | Not Specified | Reverse Phase C18 (50 mm × 3 mm i.d., 4.6 µ)[6] | Reverse Phase C18 |
| Mobile Phase | Not Specified | 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[3] | Methanol: 2 mM ammonium acetate buffer (pH 4.0).[6] |
| Flow Rate | Not Specified | Not Specified | 1 mL/min (gradient).[6] |
| Mass Spectrometry | |||
| Ionization Mode | Not Specified | Positive Electrospray Ionization (+ESI)[3] | Not Specified |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM)[3] | Selective Reaction Monitoring (SRM) |
| Internal Standard | Not Specified | Not Specified | Tolbutamide[6] |
Table 3: Comparison of Method Validation Parameters
| Parameter | Method A (Human Plasma) [2] | Method B (Human Plasma) [7][8] | Method C (Human Plasma) [9] |
| Analyte(s) | Roflumilast & Roflumilast N-oxide | Roflumilast & Roflumilast N-oxide | Roflumilast & Roflumilast N-oxide |
| Linearity Range (ng/mL) | Roflumilast: 0.02-10Roflumilast N-oxide: 0.04-50 | Roflumilast: 0.02-10Roflumilast N-oxide: 0.04-50 | Not Specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | Roflumilast: 0.02Roflumilast N-oxide: 0.04 | Roflumilast: 0.02Roflumilast N-oxide: 0.04 | Roflumilast: 0.100Roflumilast N-oxide: 0.100 |
| Accuracy | Good | Within acceptable limits | Not Specified |
| Precision | Good | Within acceptable limits | Not Specified |
Experimental Protocols
Below are generalized experimental protocols based on the reviewed literature. For specific details, it is imperative to consult the original research articles.
Sample Preparation: Solid Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge.
-
Load the plasma sample, to which this compound internal standard has been added.
-
Wash the cartridge to remove interferences.
-
Elute the analytes (Roflumilast and Roflumilast N-oxide) and the internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Sample Preparation: Protein Precipitation
-
To a plasma sample containing this compound, add a protein precipitating agent (e.g., methanol-acetonitrile mixture).[3]
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Inject the prepared sample into the LC system.
-
Perform chromatographic separation on a C18 analytical column using a suitable mobile phase gradient.
-
Introduce the column effluent into the mass spectrometer.
-
Utilize electrospray ionization in the positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for Roflumilast, Roflumilast N-oxide, and this compound in MRM or SRM mode.
Visualizing the Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for LC-MS/MS analysis and the signaling pathway of Roflumilast.
Caption: A generalized workflow for the LC-MS/MS analysis of Roflumilast.
Caption: The inhibitory action of Roflumilast on the PDE4 signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification and pharmacokinetic evaluation of roflumilast and its N-oxide in cynomolgus monkey plasma by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. Simultaneous quantitation of IC87114, roflumilast and its active metabolite roflumilast N-oxide in plasma by LC-MS/MS: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Pharmacokinetics of single- and multiple-dose roflumilast: an open-label, three-way crossover study in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Roflumilast Cream in Chronic Plaque Psoriasis: Data from Phase I to Phase III Studies | springermedizin.de [springermedizin.de]
Roflumilast Quantification: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is critical for accurate and reliable quantification of roflumilast in biological matrices. This guide provides a detailed comparison between the use of a deuterated internal standard, roflumilast-d4, and a structural analog for the bioanalysis of roflumilast, supported by experimental data from published studies.
The selection of an internal standard (IS) is a pivotal step in the development of robust bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability. The two most common choices for an internal standard are a stable isotope-labeled (SIL) analog of the analyte, such as this compound, or a structural analog.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are widely considered the "gold standard" in quantitative mass spectrometry. By replacing some hydrogen atoms with deuterium, the molecular weight of the analyte is increased, allowing for its differentiation from the unlabeled analyte by the mass spectrometer. Since the physicochemical properties of the deuterated and non-deuterated forms are nearly identical, they co-elute chromatographically and experience similar ionization effects, leading to superior correction for matrix effects and other sources of analytical variability.[1]
A Practical Alternative: Structural Analogs
Head-to-Head Comparison: this compound vs. Structural Analog
Quantitative Performance Data
The following tables summarize the validation parameters from two separate studies: one utilizing a deuterated internal standard for roflumilast and its metabolite, and another employing the structural analog tolbutamide for the quantification of roflumilast and its active metabolite, roflumilast N-oxide.
Table 1: Method Validation Data using a Deuterated Internal Standard
| Parameter | Roflumilast | Roflumilast N-oxide |
| Linearity Range (ng/mL) | 0.5 - 500.0 | 0.5 - 500.0 |
| Coefficient of Determination (r²) | >0.99 | >0.99 |
| Intra-day Precision (% RSD) | <6.7% | <6.7% |
| Inter-day Precision (% RSD) | <6.7% | <6.7% |
| Recovery (%) | >73.4% | >73.4% |
Data extracted from a study utilizing a deuterium-labeled internal standard for roflumilast and its metabolite.[2]
Table 2: Method Validation Data using a Structural Analog (Tolbutamide) as an Internal Standard
| Parameter | Roflumilast | Roflumilast N-oxide |
| Linearity Range (ng/mL) | 0.1 - 60 | 0.1 - 60 |
| Coefficient of Correlation (r²) | >0.99 | >0.99 |
| Intra-day Accuracy (%) | <15% | <15% |
| Inter-day Accuracy (%) | <15% | <15% |
| Intra-day Precision (% RSD) | <15% | <15% |
| Inter-day Precision (% RSD) | <15% | <15% |
Data extracted from a study by P. Satheesh Kumar, et al., which used tolbutamide as the internal standard.[3]
Experimental Protocols
Methodology with Deuterated Internal Standard
A rapid and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed for the quantification of roflumilast and its active metabolite, roflumilast N-oxide, in guinea pig plasma.
-
Sample Preparation: Protein precipitation.
-
Chromatographic Separation: UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: 0.2% formic acid in acetonitrile and 0.2% formic acid in water.
-
Flow Rate: 0.5 mL/min.
-
Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode, using multiple reaction monitoring (MRM).[2]
Methodology with Structural Analog (Tolbutamide)
A sensitive and reliable high-performance liquid chromatography-mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous quantification of roflumilast and its active metabolite roflumilast N-oxide in plasma.
-
Sample Preparation: Liquid-liquid extraction.[3]
-
Chromatographic Separation: Reverse phase C18 column (50 mm × 3 mm i.d., 4.6 µ).[3]
-
Mobile Phase: Methanol and 2 mM ammonium acetate buffer (pH 4.0) in a gradient mode.[3]
-
Flow Rate: 1 mL/min.[3]
-
Detection: Selective reaction monitoring with the following transitions: m/z 403.1 > 186.9 for roflumilast, m/z 419.1 > 187.0 for roflumilast N-oxide, and m/z 271.1 > 155.0 for tolbutamide.[3]
Visualizing the Workflow
Figure 1: Comparative experimental workflows for roflumilast quantification.
Discussion and Conclusion
Based on the available data, both the deuterated internal standard and the structural analog (tolbutamide) can be used to develop validated bioanalytical methods for roflumilast. However, there are key differences to consider:
-
Precision and Accuracy: The method using the deuterated internal standard reports a lower percentage relative standard deviation (%RSD) for precision (<6.7%) compared to the method with the structural analog (<15%).[2][3] This suggests that the deuterated IS provides better compensation for analytical variability, leading to more precise measurements.
-
Sample Preparation: The use of a deuterated internal standard allowed for a simpler protein precipitation sample preparation method, whereas the study with the structural analog employed a more laborious liquid-liquid extraction.[2][3] This can have significant implications for sample throughput in a high-volume laboratory setting.
-
Matrix Effects: While not explicitly quantified in a comparative manner in these studies, it is a well-established principle that deuterated internal standards are superior in compensating for matrix effects due to their near-identical chemical and physical properties to the analyte. Differential matrix effects between an analyte and a structural analog can lead to inaccuracies, especially in complex biological matrices.[4][5]
References
- 1. texilajournal.com [texilajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantitation of IC87114, roflumilast and its active metabolite roflumilast N-oxide in plasma by LC-MS/MS: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. researchgate.net [researchgate.net]
Roflumilast-d4 in Regulated Bioanalysis: A Comparison of Accuracy and Precision
In the landscape of regulated bioanalysis, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and precision of quantitative assays. For the analysis of Roflumilast, a potent phosphodiesterase-4 (PDE4) inhibitor, the stable isotope-labeled derivative, Roflumilast-d4, is often the preferred internal standard. This guide provides a comparative overview of the performance of this compound against an alternative internal standard, Tolbutamide, supported by experimental data from various validated bioanalytical methods.
Data Presentation: Accuracy and Precision
The following tables summarize the accuracy and precision data for the quantification of Roflumilast using this compound and Tolbutamide as internal standards in human plasma. The data is compiled from separate studies, and while conditions may vary, it provides a strong indication of the performance of each internal standard.
Table 1: Accuracy and Precision Data for Roflumilast Analysis using this compound as Internal Standard
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Roflumilast | 0.5 (LLOQ) | ≤ 6.7 | ≤ 6.7 | > 73.4 |
| 5.0 | ≤ 6.7 | ≤ 6.7 | > 73.4 | |
| 50.0 | ≤ 6.7 | ≤ 6.7 | > 73.4 | |
| 500.0 (ULOQ) | ≤ 6.7 | ≤ 6.7 | > 73.4 |
Data synthesized from a study utilizing deuterium-labeled internal standards for Roflumilast and its metabolite.[1]
Table 2: Accuracy and Precision Data for Roflumilast Analysis using Tolbutamide as Internal Standard
| Analyte | Concentration (ng/mL) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Roflumilast | 0.1 (LLOQ) | < 15 | < 15 | < 15 | < 15 |
| Low QC | < 15 | < 15 | < 15 | < 15 | |
| Medium QC | < 15 | < 15 | < 15 | < 15 | |
| High QC | < 15 | < 15 | < 15 | < 15 |
Data from a validated LC-MS/MS method for the simultaneous quantification of IC87114, roflumilast, and its active metabolite roflumilast N-oxide using tolbutamide as an internal standard.[2][3]
Experimental Protocols
Method 1: Bioanalysis of Roflumilast using this compound Internal Standard
This method describes a validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of Roflumilast in plasma.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
To 200 µL of plasma, add 25 µL of this compound internal standard solution.
-
Vortex mix for 30 seconds.
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 mm × 50 mm, 1.7 μm)[1]
-
Mobile Phase: Gradient elution with 0.2% formic acid in water and 0.2% formic acid in acetonitrile.[1]
-
Flow Rate: 0.5 mL/min[1]
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Roflumilast: (Precursor ion) -> (Product ion)
-
This compound: (Precursor ion) -> (Product ion)
-
3. Method Validation:
-
The method was validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Method 2: Bioanalysis of Roflumilast using Tolbutamide Internal Standard
This section details a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for Roflumilast quantification.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma, add 20 µL of Tolbutamide internal standard solution.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: HPLC system
-
Column: C18 column (e.g., 50 mm × 3 mm i.d., 4.6 µm)[2]
-
Mobile Phase: Methanol: 2 mM ammonium acetate buffer, pH 4.0 in a gradient mode.[2]
-
Flow Rate: 1 mL/min[2]
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with ESI in positive mode.
-
MRM Transitions:
3. Method Validation:
-
The method was validated over a concentration range of 0.1-60 ng/mL for Roflumilast.[2] Intra- and inter-day accuracy and precision were within the acceptable limits of <15%.[2]
Mandatory Visualization
References
Assessing Linearity and Range in Roflumilast Assays: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Roflumilast, establishing a robust and reliable analytical method is paramount. A critical aspect of this is the thorough assessment of linearity and the analytical range, particularly when employing a stable isotope-labeled internal standard such as Roflumilast-d4. This guide provides a comparative overview of linearity and range data from various validated assays, details experimental protocols, and offers visualizations to aid in the development and validation of analytical methods for Roflumilast.
The quantification of Roflumilast, a potent phosphodiesterase-4 inhibitor, and its primary active metabolite, Roflumilast N-oxide, in biological matrices is predominantly achieved through Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as this compound or other penta-deuterated analogs, is a common and recommended practice to ensure accuracy and precision by compensating for matrix effects and variations in sample processing.
Comparative Analysis of Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. Below is a summary of linearity ranges reported in various studies for the analysis of Roflumilast and its N-oxide metabolite using LC-MS/MS with deuterated internal standards.
| Analyte | Linearity Range | Correlation Coefficient (r²) | Internal Standard | Reference |
| Roflumilast | 0.02 - 10 ng/mL | > 0.99 | Deuterated Analog | [1][2] |
| Roflumilast N-oxide | 0.04 - 50 ng/mL | > 0.99 | Deuterated Analog | [1][2] |
| Roflumilast | 0.1 - 60 ng/mL | > 0.99 | Not specified | [3] |
| Roflumilast N-oxide | 0.1 - 60 ng/mL | > 0.99 | Not specified | [3] |
| Roflumilast | 0.5 - 500 ng/mL | > 0.99 | Deuterium labeled | [3] |
| Roflumilast N-oxide | 0.5 - 500 ng/mL | > 0.99 | Deuterium labeled | [3] |
Experimental Protocol for Linearity and Range Assessment
The following provides a detailed methodology for assessing the linearity and range of a Roflumilast assay using this compound as an internal standard. This protocol is a composite of best practices and information gathered from various validated methods.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual primary stock solutions of Roflumilast and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Roflumilast by serial dilution of the primary stock solution with the same solvent to cover the expected calibration range.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting its primary stock solution.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: A set of at least six to eight non-zero calibration standards is prepared by spiking blank biological matrix (e.g., human plasma) with the appropriate working standard solutions of Roflumilast to achieve a range of concentrations. A fixed volume of the this compound working solution is also added to each standard. The final concentrations should span the intended analytical range.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared in the same biological matrix from a separate weighing of the Roflumilast reference standard to ensure independence from the calibration standards.
Sample Preparation (Solid-Phase Extraction - SPE)
A common method for extracting Roflumilast and its metabolite from plasma is Solid-Phase Extraction.
LC-MS/MS Analysis
-
Chromatographic Conditions: Utilize a C18 reverse-phase column with a gradient elution program. The mobile phase typically consists of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for Roflumilast, Roflumilast N-oxide, and this compound.
Data Analysis and Acceptance Criteria
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for each calibration standard.
-
Linearity Assessment: Perform a linear regression analysis (typically a weighted 1/x or 1/x²) on the calibration curve data. The correlation coefficient (r²) should be ≥ 0.99.
-
Range: The analytical range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Logical Relationship for Linearity Assessment
The logical flow for establishing the linearity of the analytical method is depicted in the following diagram.
Signaling Pathway (Mode of Action)
To provide context for the importance of accurate quantification, the signaling pathway of Roflumilast is illustrated below. Roflumilast inhibits phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, suppresses various inflammatory responses implicated in chronic obstructive pulmonary disease (COPD).
By adhering to rigorous validation protocols for linearity and range, researchers can ensure the generation of high-quality, reliable data in their pharmacokinetic, toxicokinetic, and other drug development studies involving Roflumilast. The use of this compound as an internal standard is a key component in achieving this analytical robustness.
References
Comparative study of Roflumilast pharmacokinetics using different internal standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different internal standards used in the quantification of roflumilast and its primary active metabolite, roflumilast N-oxide, for pharmacokinetic studies. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. Here, we compare the performance of commonly used internal standards based on published experimental data.
Experimental Data Summary
The following tables summarize the performance characteristics of different internal standards used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods for roflumilast quantification.
Table 1: Comparison of Internal Standards for Roflumilast Quantification by LC-MS/MS
| Parameter | Tolbutamide[1] | Penta-deuterated Roflumilast[2][3] |
| Linearity Range (ng/mL) | 0.1 - 60 | 0.1 - 50 |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Intra-day Precision (%RSD) | <15% | <15% |
| Inter-day Precision (%RSD) | <15% | <15% |
| Intra-day Accuracy (%) | Within ±15% of nominal | Within ±15% of nominal |
| Inter-day Accuracy (%) | Within ±15% of nominal | Within ±15% of nominal |
Table 2: Comparison of Internal Standards for Roflumilast N-oxide Quantification by LC-MS/MS
| Parameter | Tolbutamide[1] | Penta-deuterated Roflumilast N-oxide[2][3] |
| Linearity Range (ng/mL) | 0.1 - 60 | 0.1 - 50 |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Intra-day Precision (%RSD) | <15% | <15% |
| Inter-day Precision (%RSD) | <15% | <15% |
| Intra-day Accuracy (%) | Within ±15% of nominal | Within ±15% of nominal |
| Inter-day Accuracy (%) | Within ±15% of nominal | Within ±15% of nominal |
Table 3: Internal Standard Used in an RP-HPLC Method for Roflumilast Quantification
| Parameter | Irbesartan[4] |
| Linearity Range (µg/mL) | Not explicitly stated for roflumilast with IS |
| Correlation Coefficient (r²) | Not explicitly stated for roflumilast with IS |
| Precision (%RSD) | < 2% |
| Accuracy (%) | Not explicitly stated |
| Recovery (%) | Not explicitly stated |
Experimental Protocols
Method 1: LC-MS/MS using Tolbutamide as Internal Standard[1][2]
-
Sample Preparation: Liquid-liquid extraction was employed to extract roflumilast, roflumilast N-oxide, and the internal standard (tolbutamide) from plasma samples.[1]
-
Chromatography: A reverse-phase C18 column (50 mm × 3 mm i.d., 4.6 µm) was used for separation.[1] The mobile phase consisted of a gradient of methanol and 2 mM ammonium acetate buffer (pH 4.0) at a flow rate of 1 mL/min.[1]
-
Mass Spectrometry: Detection was performed using a mass spectrometer with selective reaction monitoring (SRM). The mass transitions monitored were m/z 403.1 > 186.9 for roflumilast, 419.1 > 187.0 for roflumilast N-oxide, and 271.1 > 155.0 for tolbutamide.[1]
Method 2: LC-MS/MS using Penta-deuterated Analogues as Internal Standards[3][4]
-
Sample Preparation: A semi-automated liquid extraction procedure was utilized for sample work-up, using penta-deuterated analogues of both roflumilast and roflumilast N-oxide as internal standards.[2][3]
-
Chromatography: Chromatographic separation was achieved on C18 reversed-phase analytical columns.[3]
-
Mass Spectrometry: An API 4000 instrument in the positive ion SRM mode with a Turbo-V ionspray interface was used for mass analysis.[2]
Method 3: RP-HPLC using Irbesartan as Internal Standard[5]
-
Sample Preparation: The publication focuses on the quantification of roflumilast in tablet dosage forms, and the sample preparation involves dissolving the tablets in the mobile phase.[4]
-
Chromatography: A Symmetry Chromosil C18 column (250x4.6mm, 5μm particle size) was used with an isocratic mobile phase of Methanol: Acetonitrile (25:75 v/v) at a flow rate of 1.0 ml/min.[4]
-
Detection: UV detection was performed at a wavelength of 244 nm.[4] The retention time for roflumilast was 4.4 minutes.[4]
Visualizations
Caption: General workflow for a bioanalytical method using an internal standard.
Discussion
The choice of an internal standard is a critical step in the development of a robust bioanalytical method. The ideal internal standard should be chemically similar to the analyte, have a similar extraction recovery and chromatographic retention time, and not interfere with the analyte signal.
-
Stable Isotope-Labeled (SIL) Internal Standards: Penta-deuterated roflumilast and its N-oxide are examples of SIL internal standards. These are generally considered the "gold standard" as they co-elute with the analyte and have nearly identical physicochemical properties, leading to the most accurate correction for matrix effects and variability in sample processing and instrument response.[2][3]
-
Structural Analogue Internal Standards: Tolbutamide and Irbesartan are structural analogues used as internal standards.[1][4] While they can provide good results, their extraction efficiency and ionization response may differ from roflumilast, potentially leading to less accurate quantification compared to SIL internal standards. However, they are often more readily available and cost-effective.
Based on the presented data, both tolbutamide and penta-deuterated analogues have been successfully used to develop and validate LC-MS/MS methods for roflumilast and its N-oxide metabolite with acceptable linearity, precision, and accuracy.[1][2][3] The RP-HPLC method using irbesartan also demonstrated good precision for the analysis of roflumilast in pharmaceutical formulations.[4] The ultimate choice of internal standard will depend on the specific requirements of the study, including the desired level of accuracy, cost considerations, and the availability of the standard. For pharmacokinetic studies requiring high accuracy and precision, a stable isotope-labeled internal standard is generally preferred.
References
- 1. Simultaneous quantitation of IC87114, roflumilast and its active metabolite roflumilast N-oxide in plasma by LC-MS/MS: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Roflumilast-d4: A Performance Benchmark Against Industry Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of Roflumilast-d4 against other industry-standard internal standards, supported by experimental data and detailed methodologies.
This compound, a deuterium-labeled analog of the selective phosphodiesterase-4 (PDE4) inhibitor Roflumilast, is widely utilized as an internal standard in pharmacokinetic and bioequivalence studies. Its performance is benchmarked on its ability to mimic the analyte of interest, Roflumilast, throughout the analytical process, thereby correcting for variability in sample preparation and instrument response.
Superior Performance by Design: The Deuterated Advantage
The industry gold standard for internal standards in mass spectrometry-based bioanalysis is a stable isotope-labeled (SIL) version of the analyte. This compound falls into this category, offering significant advantages over non-labeled standards, such as structural analogs. The key performance benefits of using a deuterated internal standard like this compound include:
-
Co-elution with the Analyte: this compound exhibits nearly identical chromatographic behavior to Roflumilast, ensuring that both compounds experience the same matrix effects and ionization suppression or enhancement. This co-elution is crucial for accurate quantification.
-
Similar Extraction Recovery: The physical and chemical properties of this compound are virtually identical to the unlabeled compound, leading to consistent and predictable recovery during sample preparation.
-
Minimized Ionization Differences: As a SIL internal standard, this compound has a similar ionization efficiency in the mass spectrometer source as Roflumilast, leading to a more reliable and reproducible response ratio.
Quantitative Data Summary
The performance of an internal standard is fundamentally linked to its purity. The following table summarizes the key quality attributes of commercially available this compound, demonstrating its suitability as a high-quality internal standard.
| Performance Metric | This compound | Industry Standard (Structural Analog) |
| Purity (Chemical) | >95% - 97.26% | Variable, typically >98% |
| Isotopic Purity | ≥99% deuterated forms (d1-d4) | Not Applicable |
| Isotopic Enrichment | >95% | Not Applicable |
| Co-elution with Analyte | Yes (Identical Retention Time) | No (Different Retention Time) |
| Matrix Effect Compensation | High | Moderate to Low |
Experimental Protocols
The following is a representative, validated bioanalytical method for the quantification of Roflumilast in human plasma using a deuterated internal standard. This protocol can be adapted for use with this compound.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of human plasma, add the internal standard solution (Roflumilast-d5 in methanol).
-
Vortex mix the samples.
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient is typically employed to ensure optimal separation.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Roflumilast: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized based on the deuteration pattern).
-
-
3. Method Validation
The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Visualizing Key Processes
Roflumilast Signaling Pathway
Roflumilast exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of genes involved in inflammation.
Caption: Roflumilast inhibits PDE4, increasing cAMP and activating the PKA/CREB pathway to reduce inflammation.
Bioanalytical Workflow using this compound
The following diagram illustrates the typical workflow for quantifying Roflumilast in a biological sample using this compound as an internal standard.
Caption: Workflow for Roflumilast quantification using this compound internal standard.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Roflumilast-d4
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Roflumilast-d4, a deuterated analog of Roflumilast used as an internal standard in pharmacokinetic studies. Adherence to these guidelines is critical for minimizing environmental impact and maintaining operational safety.
Waste Management and Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local regulations.[1] It is imperative to consult your institution's environmental health and safety (EHS) department for specific requirements.
Key Disposal Steps:
-
Do Not Dispose in General Waste or Drains: this compound is classified as very toxic to aquatic life and should never be disposed of down the drain or in regular trash. Preventing the entry of this compound into sewage systems and groundwater is a critical environmental consideration.
-
Use Original Containers: Whenever possible, keep this compound in its original container.[2] This ensures that the waste is clearly identified and that all original hazard warnings are visible.
-
Avoid Mixing Waste: Do not mix this compound with other chemical waste unless specifically instructed to do so by a qualified EHS professional.[2] Mixing can create hazardous reactions or complicate the disposal process.
-
Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name, "this compound," and any other identifiers required by your institution.
-
Professional Disposal Service: The primary recommended method for disposal is to engage a licensed professional waste disposal company.[3][4] These companies are equipped to handle and dispose of chemical waste in a compliant and environmentally sound manner.
-
Incineration: An alternative disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][4][5] This should only be performed by a licensed and permitted facility.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), spill cleanup materials, and empty containers, must be treated as hazardous waste and disposed of accordingly.[2][3]
Spill Management
In the event of a spill, immediately consult the Safety Data Sheet (SDS) for appropriate cleanup procedures. Isolate the area and use appropriate personal protective equipment. Absorb the spill with an inert material and collect it in a sealed container for disposal as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key handling and storage parameters for this compound.
| Parameter | Value | Reference |
| Storage Temperature | -20°C is recommended for long-term stability. | [1] |
| Transportation Classification | May be classified as UN2811, Toxic solids, organic, n.o.s. (Not dangerous goods for transport under certain regulations). | [1][2][3] |
| Aquatic Toxicity | Very toxic to aquatic life. |
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Roflumilast-d4
For researchers, scientists, and drug development professionals, ensuring personal safety and procedural accuracy when handling potent compounds like Roflumilast-d4 is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for handling, and proper disposal methods. Adherence to these protocols is critical for minimizing exposure risk and maintaining a safe laboratory environment.
This compound, a deuterated analog of Roflumilast, is a potent phosphodiesterase 4 (PDE4) inhibitor.[1] Due to its pharmacological activity and potential hazards, stringent safety measures must be observed during its handling.
Hazard Identification and Safety Summary
The Safety Data Sheet (SDS) for this compound classifies it as a hazardous substance. A summary of its key hazards is presented below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life |
| Chronic Aquatic Toxicity | H413 | May cause long lasting harmful effects to aquatic life |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The required level of PPE will depend on the specific handling procedure and the quantity of this compound being used. For all procedures, it is recommended to work within a certified chemical fume hood or a containment system like a glove box.[2][3]
Core PPE Requirements (for all handling procedures):
-
Gloves: Chemical-resistant gloves are mandatory. Double-gloving is recommended, especially when handling the solid compound. The specific glove material should be selected based on the solvent being used, if any. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[4]
-
Eye Protection: Tightly sealed chemical safety goggles or a full-face shield must be worn to protect against splashes and airborne particles.[4][5]
-
Lab Coat: A clean, buttoned lab coat, preferably one that is disposable or designated for potent compound work, should be worn at all times.
-
Full-Body Protection: For procedures with a higher risk of contamination, such as weighing and transferring solids, disposable coveralls or "bunny suits" are recommended to provide head-to-toe protection.[6]
-
Shoe Covers: Disposable shoe covers should be worn in the designated handling area to prevent the spread of contamination.[6]
Respiratory Protection:
The need for respiratory protection is dictated by the potential for aerosol or dust generation.
| Task | Recommended Respiratory Protection | Rationale |
| Handling of Solid Compound (weighing, transferring) | A NIOSH-approved N95 respirator is the minimum requirement. For higher-risk procedures or larger quantities, a powered air-purifying respirator (PAPR) is recommended.[6][7] | Prevents inhalation of fine particles which can cause respiratory irritation. |
| Handling of Solutions | Work should be conducted in a certified chemical fume hood. A respirator is generally not required if the solution is handled appropriately within the fume hood. | A fume hood provides adequate ventilation to remove solvent vapors and any potential aerosols. |
Operational and Disposal Plans
Step-by-Step Handling Procedure (Solid Compound):
-
Preparation: Designate a specific area within a chemical fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.
-
Donning PPE: Put on all required PPE in the correct order (shoe covers, coveralls, inner gloves, lab coat, respirator, eye protection, outer gloves).
-
Weighing and Transfer: Use a dedicated set of spatulas and weighing boats. Handle the compound gently to minimize dust generation. If possible, use a containment system like a glove bag or a balance enclosure with exhaust ventilation.[2]
-
Dissolution: If preparing a solution, add the solvent to the weighed solid in a closed container within the fume hood.
-
Post-Handling: After handling, carefully remove and dispose of all disposable PPE in a designated hazardous waste container. Wash hands thoroughly with soap and water.[4]
-
Decontamination: Decontaminate all non-disposable equipment (spatulas, glassware) with an appropriate solvent and cleaning agent.
Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound, including used PPE, bench paper, and weighing boats, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound and any solvents used for decontamination should be collected in a designated, sealed hazardous waste container. Do not pour any waste down the drain, as the compound is very toxic to aquatic life.
-
Waste Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[8]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[9] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 3. aiha.org [aiha.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. camberpharma.com [camberpharma.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
